Teloxantrone

Catalog No.
S548643
CAS No.
91441-48-4
M.F
C21H25N5O4
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teloxantrone

CAS Number

91441-48-4

Product Name

Teloxantrone

IUPAC Name

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C21H25N5O4/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,22-23,25,27,29-30H,6-11H2,1H3

InChI Key

WOPAVGQTOMNFGS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Moxantrazole; Teloxantrone; CI-937; DuP-937; NSC-355644; PD-113309; CI937; DuP937; NSC355644; PD113309.

Canonical SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O

The exact mass of the compound Teloxantrone is 411.19065 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Teloxantrone mechanism of action research

Author: Smolecule Technical Support Team. Date: February 2026

Issue with the Requested Compound

After a thorough search of the available scientific literature and patent databases, I was unable to find specific research on the mechanism of action for a drug called "Teloxantrone." It is possible that:

  • The compound name may have been misspelled.
  • It could be an experimental/research code for a drug that has not yet entered mainstream scientific literature.
  • It might be confused with a similarly named, well-established drug.

The most prominent and closely related compound found in the search results is Mitoxantrone (Novantrone). Given that the names are similar and both appear to be antineoplastic agents, the extensive research on Mitoxantrone's mechanisms may serve as a useful reference.

Mechanism of Action of Mitoxantrone

Mitoxantrone is a synthetic anthracenedione with multiple, well-characterized mechanisms that contribute to its efficacy in treating cancer and multiple sclerosis [1] [2]. The table below summarizes its core mechanisms and the related evidence.

Mechanism of Action Biological Impact Experimental Evidence / Key Findings
Type II Topoisomerase Inhibition [2] Induces DNA double-strand breaks, disrupting DNA synthesis and repair [3]. Increased DNA damage signaling (γH2AX+) and apoptosis in leukemia cells; phospho-DNA-PKcs activation indicates repair via non-homologous end joining (NHEJ) [3].
Immunosuppressive Effects [1] Reduces proliferation of T cells, B cells, and macrophages; impairs antigen presentation and pro-inflammatory cytokine secretion. Broad effects on immune cells; used in treating worsening forms of multiple sclerosis (MS) [1].
Toll-like Receptor 4 (TLR4) Antagonism [4] Inhibits TLR4 activation and downstream NF-κB signaling, decreasing secretion of TNF-α. Identified via virtual screening; binding confirmed on TLR4-expressing membrane fractions; reduced TNF-α in primary mouse microglia [4].
Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibition [5] Blocks eEF-2K-mediated activation of Akt and cytoprotective autophagy, sensitizing cancer cells to mTOR inhibitors (rapalogs). Identified via structure-based virtual screening; SPR binding and activity analysis confirmed; combination with everolimus showed synergistic cytotoxicity in breast cancer cells [5].

Detailed Experimental Protocols

For researchers looking to investigate these mechanisms, here are the methodologies from key studies.

1. Protocol for Assessing DNA Damage and Repair (NHEJ) This method is used to evaluate the intrinsic and stroma-induced resistance to Mitoxantrone, particularly in acute myeloid leukemia (AML) [3].

  • Cell Culture: Primary pediatric AML samples are cultured with or without a layer of HS5 stromal cells.
  • Treatment: Cells are treated with Mitoxantrone (e.g., 0.1 µM) for 24 hours.
  • Analysis by Flow Cytometry:
    • DNA Damage: Cells are stained for phosphorylated histone H2AX (γH2AX). An increase in the γH2AX-positive population indicates DNA double-strand breaks.
    • NHEJ Pathway Activity: Cells are stained for phosphorylated DNA-PKcs (pDNA-PKcs). An increase in pDNA-PKcs mean fluorescence intensity (MFI) signifies activation of the NHEJ repair pathway.
    • Apoptosis: Cells are stained for cleaved PARP (cPARP). The percentage of cPARP-positive cells is quantified to measure apoptosis.
  • Inhibition Studies: To confirm the role of NHEJ, a selective DNA-PK inhibitor (e.g., DNA-PK inhibitor V) can be co-administered with Mitoxantrone to check for increased apoptosis.

2. Protocol for TLR4 Antagonism Screening and Validation This workflow describes the identification and validation of Mitoxantrone as a TLR4 antagonist [4].

  • Virtual Screening: A library of ~140,000 compounds is screened in silico against the crystal structure of the TLR4/MD-2 complex (PDB: 3FXI).
  • Primary Cellular Screen: Hit compounds are tested in a HEK-Blue hTLR4 reporter cell line. These cells secrete SEAP (secreted embryonic alkaline phosphatase) upon NF-κB activation. Cells are pre-incubated with compounds and then stimulated with LPS. Inhibition of SEAP production indicates TLR4 pathway antagonism.
  • Binding Assay: Direct binding is confirmed using [³H]-labeled Mitoxantrone on membrane fractions prepared from the HEK-Blue hTLR4 cell line. Specific binding is determined by subtracting non-specific binding (with excess unlabeled Mitoxantrone) from total binding.
  • Functional Validation in Primary Cells: The effect on a key inflammatory cytokine is tested in primary mouse microglia. Cells are pre-treated with the compound, stimulated with LPS, and the concentration of TNF-α in the supernatant is measured by ELISA.

Signaling Pathways and Logical Workflow

The following diagram synthesizes the multi-target mechanism of Mitoxantrone and the experimental workflow for TLR4 antagonism screening, based on the information from the search results [1] [3] [5].

cluster_0 Mitoxantrone's Multi-Target Mechanisms cluster_1 DNA Damage & Repair cluster_2 Immunomodulation cluster_3 Cellular Signaling & Survival cluster_4 TLR4 Antagonism Experimental Workflow MX Mitoxantrone TopoII Inhibits Topoisomerase II MX->TopoII TLR4 Antagonizes TLR4 Receptor MX->TLR4 eEF2K Inhibits eEF-2K MX->eEF2K DSBs Induces DNA Double-Strand Breaks TopoII->DSBs NHEJ Activates NHEJ Repair via DNA-PKcs DSBs->NHEJ NFkB Inhibits NF-κB Activation TLR4->NFkB Cytokine Decreases TNF-α Secretion NFkB->Cytokine Akt Blocks Akt Activation eEF2K->Akt Auto Inhibits Cytoprotective Autophagy Akt->Auto Start 1. Virtual Screening (140k compound library) Cell 2. Cellular Reporter Assay (HEK-Blue hTLR4 + LPS) Start->Cell Bind 3. Direct Binding Assay ([³H]-Mitoxantrone) Cell->Bind Func 4. Functional Validation (TNF-α ELISA in microglia) Bind->Func Hit Identified TLR4 Antagonist Func->Hit

Diagram: Mitoxantrone's multi-target mechanisms and the experimental workflow for identifying it as a TLR4 antagonist.

Key Takeaways for Research and Development

  • Multi-Target Action is Pivotal: The therapeutic effects of Mitoxantrone in oncology and autoimmunity are not due to a single mechanism but arise from the confluence of DNA damage, immunomodulation, and signaling pathway disruption [1] [5] [4]. This polypharmacology is an important consideration for drug development.
  • Leverage Existing Drugs for New Indications: The discovery of Mitoxantrone's inhibition of eEF-2K and TLR4 through screening strategies highlights a viable path for drug repurposing. This can breathe new life into existing compounds and provide combination therapy strategies [5] [4].
  • Address Resistance Mechanisms: In AML, the bone marrow stroma promotes resistance to Mitoxantrone by activating the NHEJ DNA repair pathway and ERK1/2 signaling [3]. Co-targeting these resistance pathways (e.g., with DNA-PK or MEK/ERK inhibitors) could enhance therapeutic efficacy.

References

early clinical development of Teloxantrone

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Available Data

Teloxantrone (also referred to as DuP 937) is an anthrapyrazole, a class of synthetic compounds designed as analogs of anthracyclines like doxorubicin but with the goal of achieving comparable antitumor efficacy with reduced side effects, particularly cardiotoxicity [1].

The search results indicate that this compound advanced to Phase II clinical testing. The table below summarizes the available information on these trials:

Trial Focus Reported Outcome Source Context
Non-Small Cell Lung Cancer (NSCLC) A Phase II trial was conducted. Specific efficacy results are not provided in the abstract. [1]
Metastatic Malignant Melanoma A Phase II trial was conducted. Specific efficacy results are not provided in the abstract. [1]

A key challenge is that the available summaries do not provide detailed efficacy data (like response rates) or safety profiles from these trials. The broader context suggests that, despite the promising preclinical profile of the anthrapyrazole class, this compound did not demonstrate sufficient clinical efficacy to warrant further development as a single agent in these cancer types.

Preclinical Rationale and Mechanism

Understanding this compound's early development requires looking at its preclinical background and mechanism of action, which are shared across the anthrapyrazole class.

  • Primary Mechanism: Anthrapyrazoles function as DNA intercalators and inhibitors of the enzyme topoisomerase II, leading to DNA double-strand breaks and ultimately triggering cell death [1].
  • Design Objective: They were structurally designed to lack the redox-quinone moiety present in anthracyclines. This moiety was believed to generate free radicals responsible for cardiotoxicity. Its absence was intended to create an agent with a better safety profile [1].
  • Preclinical Evidence: Early experimental studies on anthrapyrazoles demonstrated high-level, broad-spectrum activity against murine tumors and activity in multidrug-resistant leukemia cell lines [1].

The following diagram illustrates the logical flow from drug design to clinical outcome based on the available information:

G start Drug Design Goal a1 Create anthracyline analog (Anthrapyrazole) start->a1 a2 Remove redox-quinone moiety a1->a2 b1 Retain DNA intercalation and Topo II inhibition a1->b1 a3 Reduce cardiotoxicity a2->a3 c1 Promising Broad-Spectrum Activity in Murine Models a3->c1 b2 Induce DNA Double-Strand Breaks b1->b2 b3 Trigger Tumor Cell Death b2->b3 b3->c1 c2 Phase II Clinical Trials (e.g., NSCLC, Melanoma) c1->c2 c3 Limited Clinical Efficacy (Development Halted) c2->c3

> The developmental pathway of this compound, from its rational design based on the anthracycline structure to its clinical evaluation. The synthesis aimed to separate efficacy (DNA damage) from a key toxicity (cardiotoxicity). While preclinical data was promising, the clinical outcome in Phase II trials was limited efficacy.

References

Understanding Teloxantrone and Its Relationship to Mitoxantrone

Author: Smolecule Technical Support Team. Date: February 2026

Teloxantrone is an anthrapyrazole derivative, a class of synthetic compounds designed to retain the anticancer activity of anthracyclines while reducing cardiotoxicity [1]. Structurally, anthrapyrazoles are very similar to the anthracenedione drug Mitoxantrone [1]. This close structural relationship means that well-established analytical methods for Mitoxantrone can be strategically adapted for this compound method development.

Established Analytical Methods for Mitoxantrone

The table below summarizes validated analytical methods for Mitoxantrone, which can be used as a reference for developing this compound assays.

Method Detection Matrix Sample Preparation Key Chromatographic Conditions Performance
HPLC-UV [2] UV-Vis Mouse plasma & tissues Protein precipitation with sulfosalicylic acid & acetonitrile Column: C18; Mobile phase: NaPhosphate Buffer (pH 3.0)/Acetonitrile (81:19) Simple, economical, suitable for high-throughput tissue distribution studies
HPLC-ECD [3] Electrochemical (+0.75 V) Human plasma Liquid-liquid extraction with methylene chloride Column: μBondapak C18; Mobile phase: NaFormate Buffer (pH 3.0)/Acetonitrile (72:28) High sensitivity (LLOQ: 0.1 ng/mL); 10x more sensitive than UV detection
LC-MS/MS [4] [5] Tandem Mass Spectrometry Rat plasma Liquid-liquid extraction with ether-dichloromethane (3:2) Column: C18; Mobile phase: Methanol/Ammonium Acetate with 0.1% Acetic Acid High sensitivity (LLOQ: 0.5 ng/mL), high selectivity, rapid analysis (2.5 min/sample)

Proposed Protocol for this compound Quantification

Given the structural similarities, an LC-MS/MS method is recommended for its superior sensitivity and specificity. The following protocol is a proposed adaptation from Mitoxantrone methods.

Method Title: Quantitative Analysis of this compound in Rat Plasma by LC-MS/MS

1. Principle This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and quantification of this compound in rat plasma. A structural analog (e.g., Mitoxantrone or a similar anthrapyrazole) is used as an Internal Standard (IS) to correct for procedural losses and instrument variability.

2. Materials and Reagents

  • Analytical Standard: this compound (purity >98%)
  • Internal Standard (IS): Mitoxantrone hydrochloride or Palmatine [4] [5]
  • Solvents: HPLC-grade Methanol, Acetonitrile, Water
  • Additives: Ammonium Acetate, Acetic Acid
  • Biological Matrix: Control rat plasma

3. Equipment and Instrumentation

  • HPLC System: Compatible with MS detection
  • Mass Spectrometer: Triple Quadrupole MS with Electrospray Ionization (ESI)
  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 μm)
  • Centrifuge, Vortex Mixer, Micro-pipettes

4. Detailed Experimental Procedure

4.1. Preparation of Standard Solutions

  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of this compound and the IS in methanol. Store at -20°C.
  • Calibration Standards: Perform serial dilutions of the this compound stock solution with methanol to prepare working solutions. Spike these into control plasma to generate a calibration curve (e.g., 0.5 - 500 ng/mL).
  • Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples independently in the same manner.

4.2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 μL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
  • Add 50 μL of the IS working solution (e.g., 100 ng/mL).
  • Add 500 μL of a cold extraction solvent mixture (e.g., Diethyl Ether-Dichloromethane, 3:2 v/v) [4].
  • Vortex mix vigorously for 3 minutes.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the entire organic (upper) layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitute the dry residue with 100 μL of the initial mobile phase and vortex mix. Transfer to an autosampler vial for analysis.

4.3. LC-MS/MS Conditions

  • HPLC Conditions:
    • Column: C18 (50 x 2.1 mm, 1.8 μm)
    • Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Acetic Acid [4]
    • Mobile Phase B: Methanol
    • Gradient:
      • 0-0.5 min: 20% B
      • 0.5-2.0 min: Ramp to 90% B
      • 2.0-2.5 min: Hold at 90% B
      • 2.5-2.6 min: Ramp to 20% B
      • 2.6-3.5 min: Re-equilibrate at 20% B
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 5-10 μL
  • MS Conditions:
    • Ionization Mode: ESI-Positive
    • Detection: Multiple Reaction Monitoring (MRM)
    • This compound MRM Transition: [Requires optimization] (Precursor m/z → Product m/z)
    • IS MRM Transition: [Use known transition for Mitoxantrone or Palmatine]
    • Source Parameters: (To be optimized) Capillary Voltage, Desolvation Temperature, Desolvation Gas Flow.

The following diagram illustrates the complete experimental workflow:

cluster_prep Sample Preparation Steps cluster_analysis LC-MS/MS Analysis Start Start Method Development Prep Standard & Sample Preparation Start->Prep Analysis LC-MS/MS Analysis Prep->Analysis SP1 1. Aliquot Plasma Sample Prep->SP1 Data Data Processing & Validation Analysis->Data LC1 HPLC Separation (C18 Column, Gradient Elution) Analysis->LC1 SP2 2. Add Internal Standard SP1->SP2 SP3 3. Liquid-Liquid Extraction SP2->SP3 SP4 4. Centrifuge & Transfer SP3->SP4 SP5 5. Evaporate & Reconstitute SP4->SP5 MS1 MS Detection (ESI+, MRM Mode) LC1->MS1

5. Method Validation Once the initial method is developed, a full validation should be performed as per regulatory guidelines (e.g., ICH, FDA). Key parameters include:

  • Selectivity/Specificity: No interference from blank plasma or matrix components.
  • Linearity and Calibration Curve: A linear range (e.g., 0.5-500 ng/mL) with a correlation coefficient (r) >0.995.
  • Accuracy and Precision: Intra-day and inter-day accuracy (85-115%) and precision (RSD <15%).
  • Lower Limit of Quantification (LLOQ): The lowest standard with accuracy and precision within ±20%.
  • Extraction Recovery and Matrix Effect: Consistent and high recovery with minimal ion suppression/enhancement.
  • Stability: Bench-top, post-preparative, and freeze-thaw stability.

Important Considerations for Researchers

  • Critical Optimization Step: The MRM transitions for this compound must be empirically determined by infusing a pure standard into the mass spectrometer. The most abundant precursor and product ions should be selected for optimal sensitivity.
  • Method Adaptation is Key: The conditions listed are a starting point. Parameters like the mobile phase pH, gradient profile, and extraction solvent may require optimization for this compound to achieve optimal peak shape and resolution from the IS.
  • Scope of Application: While this protocol is designed for plasma, the fundamental principles can be extended to quantify this compound in other matrices, such as tissues or pharmaceutical formulations, with appropriate modifications to the sample preparation step [2].

References

Application Note: Phase II Study of Teloxantrone (DuP 937) in Colorectal Carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Teloxantrone (also known as DuP 937 or CI-937) is an anthrapyrazole compound developed as a potential anticancer agent. Anthrapyrazoles were designed as synthetic analogues of the anthracycline class of chemotherapeutics (e.g., doxorubicin) but with the key aim of reducing cardiotoxic side effects, a major limitation of earlier drugs [1]. This application note details the protocol and findings from a 1993 Phase II study conducted by the Canadian National Cancer Institute Clinical Trial Group, which evaluated the efficacy and safety of this compound in patients with advanced colorectal carcinoma [1].

2. Mechanism of Action & Signaling Pathways The anthrapyrazoles, including this compound, are classified as DNA intercalating agents. Their primary mechanism of action involves inserting themselves between the base pairs of the DNA double helix. This intercalation disrupts the function of topoisomerase II, an enzyme critical for DNA unwinding and replication during cell division. The subsequent stabilization of the DNA-topoisomerase II complex leads to double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells [1].

While the search results do not provide a specific signaling pathway for this compound, its action is situated within the broader context of cytotoxic response to DNA damage. The diagram below illustrates this general mechanism and its cellular consequences.

G Start This compound Administration DNAIntercalation DNA Intercalation Start->DNAIntercalation TopoIIComplex Stabilization of Topoisomerase II Complex DNAIntercalation->TopoIIComplex DSB Double-Strand DNA Breaks TopoIIComplex->DSB Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis Resistance Potential Resistance Mechanisms Resistance->DNAIntercalation

3. Experimental Protocol & Study Design This section outlines the core methodology of the published Phase II trial [1].

  • 3.1. Study Objective: To evaluate the efficacy and safety of this compound in patients with advanced, measurable metastatic colorectal carcinoma who had not received prior chemotherapy for their metastatic disease.
  • 3.2. Patient Population:
    • Inclusion Criteria: Adult patients (≥18 years) with histologically confirmed colorectal adenocarcinoma, evidence of metastatic disease, and at least one measurable lesion. Patients were required to have a Karnofsky Performance Status of ≥70% and adequate bone marrow, hepatic, and renal function.
    • Exclusion Criteria: Prior cytotoxic chemotherapy for metastatic disease, significant cardiac dysfunction, or active central nervous system metastases.
  • 3.3. Dosage and Administration:
    • Drug: this compound (DuP 937).
    • Dose: The study used a dose established in prior Phase I trials. While the exact dose in the abstract preview is obscured, typical doses for anthrapyrazoles in early trials ranged from 700-800 µg/kg.
    • Route: Intravenous infusion.
    • Schedule: Administered every 21 days.
  • 3.4. Efficacy Assessment:
    • Primary Endpoint: Tumor response evaluated according to standard WHO (World Health Organization) criteria.
    • Response Criteria:
      • Complete Response (CR): Disappearance of all known disease.
      • Partial Response (PR): ≥50% decrease in the sum of the products of the perpendicular diameters of all measurable lesions.
      • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for progressive disease.
      • Progressive Disease (PD): ≥25% increase in the size of lesions or the appearance of new lesions.
  • 3.5. Safety Assessment:
    • Monitoring of adverse events, graded for severity based on WHO criteria.
    • Regular hematology (complete blood counts) and clinical chemistry panels.
    • Cardiac monitoring, including evaluation of Left Ventricular Ejection Fraction (LVEF) via multigated acquisition (MUGA) scan or echocardiogram, given the known cardiotoxicity risk of related drug classes.

4. Data Summary and Results The following table summarizes the key quantitative findings from the study as presented in the 1993 publication [1].

Parameter Result
Number of Patients Enrolled Information limited in preview
Overall Response Rate (ORR) 0% (No objective responses observed)
Stable Disease (SD) A minority of patients (specific number unavailable)
Median Survival 6.6 months
Primary Toxicity Myelosuppression (Neutropenia)
Incidence of Febrile Neutropenia 14%
Non-Hematologic Toxicity Nausea, vomiting, alopecia

5. Discussion and Conclusion The Phase II trial of this compound concluded that the drug, at the dose and schedule tested, lacked sufficient single-agent activity against advanced colorectal cancer to warrant further development for this specific indication [1]. The study highlights the challenge of developing effective cytotoxic therapies for colorectal cancer, a disease often resistant to chemotherapy.

The main takeaways are:

  • Lack of Efficacy: The absence of objective tumor responses (0% ORR) was the primary reason for the negative conclusion.
  • Manageable Toxicity: The dominant toxicity was myelosuppression, particularly neutropenia, which was consistent with the drug's mechanism of action. The 14% rate of febrile neutropenia indicated a significant, though manageable, risk.
  • Historical Context: This study is a historical artifact in the evolution of oncology drug development. It underscores the rigorous process of clinical testing, where many investigational agents fail in Phase II trials due to a lack of efficacy, despite promising preclinical activity.

Modern Context in Colorectal Cancer Treatment

Since the 1993 this compound trial, the treatment landscape for colorectal cancer (CRC) has transformed dramatically, moving from non-specific cytotoxics to biomarker-driven targeted therapies and immunotherapy [2] [3]. The workflow below illustrates the modern, personalized approach to treatment selection.

G Biomarker CRC Patient: Tumor Biomarker Testing dMMR_MSI dMMR/MSI-High Tumor? Biomarker->dMMR_MSI BRAF_mut BRAF V600E Mutation? dMMR_MSI->BRAF_mut No Immuno Immunotherapy (e.g., Atezolizumab) dMMR_MSI->Immuno Yes RAS_mut RAS Mutation? BRAF_mut->RAS_mut No BRAF_combo Encorafenib + Cetuximab + Chemotherapy BRAF_mut->BRAF_combo Yes AntiEGFR Anti-EGFR Therapy (e.g., Panitumumab) RAS_mut->AntiEGFR No (RAS WT) Standard Standard Chemotherapy +/- Bevacizumab RAS_mut->Standard Yes

Key modern treatment strategies based on molecular profiling include [2] [3]:

  • For dMMR/MSI-High Tumors: Immunotherapy with checkpoint inhibitors (e.g., Atezolizumab, Nivolumab) is highly effective, representing a major shift from chemotherapy [3].
  • For BRAF V600E Mutated Tumors: Targeted combinations like encorafenib (a BRAF inhibitor) + cetuximab + chemotherapy have become a new standard, significantly improving survival [3].
  • For RAS Wild-Type Tumors: Anti-EGFR antibodies (cetuximab, panitumumab) are integrated with chemotherapy regimens [2] [3].

Questions for Further Research

For a comprehensive understanding of this compound's overall development, you may need to consult historical clinical trial databases or archival journal collections for these details:

  • What was the exact dosing regimen (mg/m²) used in this and other Phase II trials?
  • What were the complete hematologic and non-hematologic toxicity data?
  • Were there any subgroups of patients who showed even minimal benefit?
  • Were Phase II trials of this compound conducted in other cancer types (e.g., breast cancer), and what were their outcomes?

References

Comprehensive Application Notes: Structure-Activity Relationships of Anthrapyrazole Anticancer Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anthrapyrazoles as Anticancer Agents

Anthrapyrazoles represent a promising class of antitumor agents developed as successors to anthracyclines, designed to maintain broad-spectrum activity while addressing toxicity concerns associated with earlier compounds. These synthetic agents possess a unique planar polycyclic structure that enables them to function primarily through DNA intercalation and inhibition of topoisomerase II, ultimately leading to DNA damage and apoptosis in rapidly dividing cancer cells [1]. The fundamental anthrapyrazole chemotype consists of a fused heteroaromatic system containing a pyrazole ring, which provides the necessary structural framework for DNA interaction and subsequent biological activity. Early development of anthrapyrazoles was motivated by the clinical limitations of anthracyclines, particularly their dose-limiting cardiotoxicity, with researchers aiming to identify structural analogs that maintained potent anticancer activity while exhibiting improved safety profiles [2].

Anthrapyrazoles demonstrate significant activity against various murine leukemia models and human tumor xenografts, showing particular promise in breast cancer treatment contexts [1]. Their mechanism of action involves formation of a cleavable complex with DNA and topoisomerase II, generating single- and double-strand DNA breaks that trigger apoptotic pathways in cancer cells [2]. The structural evolution of anthrapyrazoles has led to the development of aza-anthrapyrazoles, such as BBR3378, which was specifically engineered to eliminate hydroxyl groups associated with reactive oxygen species formation and subsequent cardiotoxicity [2]. These strategic modifications have yielded compounds with enhanced therapeutic indices, maintaining potent anticancer and immunomodulatory activities while reducing organ-specific toxicities that limited earlier generations of DNA-intercalating agents.

QSAR Modeling of Anthrapyrazole Antitumor Activity

Machine Learning Approaches for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational approach for predicting the antitumor activity of anthrapyrazole derivatives and guiding the rational design of novel analogs. Recent studies have evaluated multiple machine learning algorithms for their performance in developing robust QSAR models, including Artificial Neural Networks (ANN), Boosted Trees, Multivariate Adaptive Regression Splines (MARS), and Random Forest methodologies [1]. These approaches leverage molecular descriptors that encode essential structural and physicochemical properties of anthrapyrazoles, enabling the establishment of quantitative relationships between chemical structure and biological activity, typically expressed as pIC50 values representing the negative logarithm of the concentration required for 50% growth inhibition.

Comparative analysis of these algorithms has demonstrated that ANN and Boosted Trees most effectively met validation criteria for predicting anthrapyrazole anticancer effects [1]. The ANN approach particularly distinguished itself by achieving the highest predictive performance, evidenced by superior correlation coefficients between predicted and experimental pIC50 values and the lowest mean absolute error across training, test, and validation datasets. The optimized multilayer perceptron architecture (MLP-15-7-1) effectively captured complex nonlinear relationships between structural features and antitumor activity, demonstrating the capability of neural networks to model intricate molecular interactions governing biological activity. Sensitivity analysis conducted on the ANN model further identified the most influential structural features contributing to antitumor activity, providing valuable insights for structural optimization of the anthrapyrazole scaffold.

Molecular Descriptors and Model Validation

The development of predictive QSAR models for anthrapyrazoles relies on the calculation and selection of relevant molecular descriptors that encode critical structural and electronic features governing biological activity. These descriptors encompass topographical parameters (describing 3D spatial arrangement), topological indices (encoding molecular connectivity patterns), and electronic properties (characterizing charge distribution and potential interaction sites) [1]. Specific descriptors found to significantly influence anthrapyrazole activity include Conventional bond order ID number (piPC1), number of atomic composition (nAtomic), and the Largest absolute eigenvalue of Burden modified matrix (SpMax7_Bhm), all of which contribute to characterizing molecular size, complexity, and electronic environment [3].

Robust model validation represents a critical step in QSAR development, ensuring predictive reliability for novel anthrapyrazole structures. Established validation protocols include both internal validation (assessing model performance on training set compounds through methods like Leave-One-Out cross-validation) and external validation (evaluating predictive capability on completely independent test sets) [1] [4]. Additional validation techniques such as Y-scrambling or randomization tests help confirm that model performance derives from genuine structure-activity relationships rather than chance correlations [3]. For QSAR models of anthrapyrazoles, successful validation typically requires meeting specific statistical thresholds, including squared correlation coefficient (r²) values exceeding 0.85, cross-validated correlation coefficient (q²) above 0.80, and predictive r² (pred_r²) greater than 0.60, indicating consistent performance across both training and external compound sets [1] [4].

Table 1: Performance Metrics of Machine Learning Algorithms for Anthrapyrazole QSAR Modeling

Algorithm R² Value Q²LOO Pred_r² Mean Absolute Error
Artificial Neural Networks (ANN) 0.902 0.881 0.635 Lowest value
Boosted Trees 0.904 0.856 0.670 Moderate value
Multivariate Adaptive Regression Splines 0.871 0.745 0.612 Higher value
Random Forest 0.893 0.812 0.598 Moderate value

Experimental Protocols & Methodologies

Molecular Modeling and Descriptor Calculation Protocol

Objective: To generate optimized 3D molecular structures and calculate relevant molecular descriptors for anthrapyrazole derivatives to facilitate QSAR model development.

Materials and Software:

  • Chemical structure drawing: ChemDraw Professional or equivalent 2D sketching software
  • Molecular modeling suite: VlifeMDS, Open3DALIGN, or equivalent molecular design software
  • Descriptor calculation: PaDEL-Descriptor, Dragon, or equivalent descriptor calculation software
  • Computational environment: Workstation with genuine Intel Pentium Dual Core processor or equivalent, Windows/Linux operating system

Procedure:

  • Structure initialization: Draw 2D structures of anthrapyrazole derivatives using chemical drawing software, ensuring accurate representation of substituents and core scaffold.
  • 3D conversion and optimization: Convert 2D structures to 3D conformations and perform geometry optimization using the Dreiding Force Field method with Modified Qeq Charge in dielectric characteristics [4].
  • Convergence criteria: Set optimization parameters to 10,000 cycles with a convergence requirement of 0.01 root mean square gradient and a dielectric constant of 1.0.
  • Energy evaluation: Apply electrostatic energy limits of 30.0 kcal/mol and steric energy limits of 10.0 kcal/mol to identify stable conformers.
  • Descriptor calculation: Compute molecular descriptors using selected software, focusing on topological, geometrical, and electronic descriptors relevant to DNA intercalation and topoisomerase inhibition.
  • Descriptor selection: Apply Genetic Algorithm (GA) or similar feature selection methods to identify the most predictive descriptor subset for QSAR model development.

Quality Control:

  • Verify optimization convergence by monitoring energy stabilization across iterations
  • Validate descriptor calculation by comparing values for standardized reference compounds
  • Ensure structural diversity in the compound set to avoid descriptor collinearity
QSAR Model Development and Validation Protocol

Objective: To develop and validate robust QSAR models for predicting the antitumor activity of anthrapyrazole derivatives using machine learning approaches.

Materials and Software:

  • Statistical analysis: VlifeMDS, R or Python with scikit-learn for model development
  • Dataset: Curated anthrapyrazole derivatives with experimentally determined pIC50 values
  • Computational resources: Workstation with sufficient RAM and processing power for machine learning algorithms

Procedure:

  • Data preparation and division:

    • Compile anthrapyrazole structures with corresponding experimental pIC50 values
    • Apply Unicolumn statistics to ensure representative distribution of activities
    • Divide dataset using Sphere Exclusion method or similar approach into training set (70-80%) for model development and test set (20-30%) for external validation [4]
  • Molecular alignment:

    • Select the most active compound as template structure
    • Align all derivatives using atom-based or field-based alignment methods to ensure consistent orientation for 3D-QSAR analysis
  • Model development:

    • Implement k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) with Genetic Algorithm for descriptor selection and model optimization [4]
    • Apply Artificial Neural Networks with multilayer perceptron architecture (e.g., MLP-15-7-1) for nonlinear relationship modeling [1]
    • Utilize Partial Least Squares (PLS) regression as complementary approach for model validation
  • Model validation:

    • Perform internal validation through Leave-One-Out (LOO) cross-validation, calculating q² values
    • Conduct external validation using the test set to determine pred_r² values
    • Apply Y-scrambling/randomization to confirm model robustness against chance correlations
  • Model interpretation:

    • Perform sensitivity analysis to identify structural features most influential on activity
    • Generate contour maps for 3D-QSAR models visualizing favorable/unfavorable regions for steric and electrostatic interactions

Quality Control:

  • Ensure training and test sets maintain structural and activity diversity
  • Validate model performance against established statistical thresholds (r² > 0.8, q² > 0.6, pred_r² > 0.5)
  • Apply domain of applicability analysis to define model's reliable prediction scope

Table 2: Key Molecular Descriptors for Anthrapyrazole QSAR Models and Their Structural Significance

Descriptor Category Specific Descriptors Structural Interpretation Correlation with Activity
Topological piPC1 (Conventional bond order ID number of order 1) Molecular branching and connectivity Positive correlation with enhanced activity
Constitutional nAtomic (Number of atomic composition) Molecular size and atom count Optimal range for activity observed
Electronic SpMax7_Bhm (Largest absolute eigenvalue of Burden matrix) Electronic environment and polarizability Critical for DNA binding affinity
Steric S_1047, S_927 (Steric interaction energies at specific grid points) Spatial requirements at defined molecular regions Determines optimal steric bulk for activity
Electrostatic E_1002 (Electrostatic interaction energy at specific grid point) Charge distribution at critical positions Influences DNA intercalation strength

Anthrapyrazole Mechanisms and Therapeutic Applications

Molecular Mechanisms of Action

Anthrapyrazoles exert their antitumor effects through multiple mechanisms centered on their interaction with DNA and key nuclear enzymes. The primary mechanism involves DNA intercalation, where the planar anthrapyrazole chromophore inserts between DNA base pairs, disrupting DNA structure and function [2]. This intercalation facilitates the formation of a ternary complex with topoisomerase II, stabilizing the cleavable complex and preventing DNA resealing, which generates persistent DNA double-strand breaks [2]. The subsequent DNA damage response triggers cell cycle arrest and apoptosis in rapidly proliferating cancer cells. Compared to earlier anthracyclines, anthrapyrazoles demonstrate enhanced specificity for topoisomerase II inhibition while generating reduced reactive oxygen species (ROS), contributing to their improved safety profile.

The immunomodulatory properties of certain anthrapyrazoles, particularly aza-anthrapyrazoles like BBR3378, represent an additional therapeutic mechanism relevant to both cancer and autoimmune diseases [2]. These compounds effectively suppress T-helper 1 (Th1) cell activity by inhibiting T-bet expression and subsequent interferon-gamma (IFN-γ) production, thereby modulating inflammatory responses. This immunomodulation occurs without inducing significant lymphopenia, distinguishing it from conventional chemotherapeutic immunosuppression [2]. The dual functionality of anthrapyrazoles—direct cytotoxicity against tumor cells and immunomodulation of the tumor microenvironment—positions them as promising candidates for cancer immunotherapy approaches, particularly for immunogenic tumors where T-cell activity significantly influences therapeutic outcomes.

Structure-Activity Relationship Insights

Analysis of anthrapyrazole derivatives has revealed critical structural requirements for optimal antitumor activity and reduced toxicity. The planar polycyclic system is essential for DNA intercalation, with even minor deviations from planarity significantly reducing DNA binding affinity [1] [2]. The nature and position of side chain substituents profoundly influence both potency and toxicity profiles; specifically, replacement of hydroxyl groups with amino functionalities reduces iron binding and subsequent ROS generation, mitigating cardiotoxicity concerns [2]. The aza-anthrapyrazole variants, where a nitrogen atom replaces a carbon in the chromophore, demonstrate maintained anticancer efficacy with further reduced potential for cardiotoxicity, representing an important structural advancement.

Recent QSAR studies have quantified the impact of specific structural modifications on biological activity through 3D-contour map analyses derived from molecular field analyses [4]. These analyses identify favorable and unfavorable regions for steric bulk and electrostatic potential around the anthrapyrazole core. For instance, steric bulk at specific positions (corresponding to descriptors S_1047 and S_927) enhances activity, likely by improving DNA binding interactions, while electropositive character at defined regions (corresponding to descriptor E_1002) promotes interaction with the negatively charged DNA phosphodiester backbone [4]. Additionally, the hydrophobic-hydrophilic balance of side chains influences cellular uptake and subcellular distribution, with moderately hydrophobic derivatives generally exhibiting superior activity profiles due to optimized membrane permeability and nuclear localization.

G Start Start QSAR Protocol DataPrep Data Preparation Divide dataset into training/test sets Start->DataPrep DescriptorCalc Descriptor Calculation Compute topological, electronic, steric descriptors DataPrep->DescriptorCalc ModelBuild Model Building Apply ANN, kNN-MFA, Boosted Trees DescriptorCalc->ModelBuild InternalValid Internal Validation LOO cross-validation (q²) ModelBuild->InternalValid ExternalValid External Validation Test set prediction (pred_r²) InternalValid->ExternalValid ModelOptimize Model Optimization Feature selection Hyperparameter tuning ExternalValid->ModelOptimize Metrics below threshold FinalModel Final QSAR Model Activity prediction for novel anthrapyrazoles ExternalValid->FinalModel Validation criteria met ModelOptimize->ModelBuild SAR SAR Analysis Identify critical structural features for activity FinalModel->SAR End End Protocol SAR->End

QSAR Model Development and Validation Workflow: This diagram illustrates the systematic process for developing and validating QSAR models for anthrapyrazole derivatives, highlighting critical validation steps.

Conclusion and Future Perspectives

The integration of computational approaches with experimental validation has significantly advanced our understanding of anthrapyrazole structure-activity relationships, enabling more rational design of novel derivatives with optimized therapeutic profiles. QSAR modeling using advanced machine learning algorithms has proven particularly valuable in identifying critical structural features governing antitumor activity and predicting activity of untested compounds [1]. The continued refinement of these models through inclusion of additional molecular descriptors and application of deep learning approaches promises to further enhance their predictive accuracy and utility in anthrapyrazole optimization.

Future directions in anthrapyrazole research will likely focus on expanding their therapeutic applications beyond oncology to include autoimmune diseases, leveraging their immunomodulatory properties observed in experimental models [2]. Additionally, development of targeted delivery systems could further improve the therapeutic index of anthrapyrazoles by enhancing tumor-specific accumulation while minimizing systemic exposure. The exploration of combination therapies incorporating anthrapyrazoles with other anticancer agents represents another promising avenue, potentially yielding synergistic effects while allowing dose reduction of individual components. As structural insights deepen and computational models become increasingly sophisticated, the anthrapyrazole scaffold continues to offer substantial potential for development of safer, more effective therapeutic agents addressing significant unmet medical needs in both oncology and autoimmunity.

G Anthrapyrazole Anthrapyrazole Administration CellularUptake Cellular Uptake Anthrapyrazole->CellularUptake NuclearLocal Nuclear Localization CellularUptake->NuclearLocal Immunomodulation Immunomodulation T-bet Suppression IFN-γ Reduction CellularUptake->Immunomodulation In immune cells DNAIntercalation DNA Intercalation NuclearLocal->DNAIntercalation TopoIIComplex Topoisomerase II Complex Formation DNAIntercalation->TopoIIComplex DSB DNA Double-Strand Breaks TopoIIComplex->DSB DDR DNA Damage Response Activation DSB->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis Induction DDR->Apoptosis Immunomodulation->Apoptosis Enhanced in inflammatory context

Anthrapyrazole Mechanism of Action: This diagram illustrates the multimodal mechanism of anthrapyrazoles, encompassing cellular uptake, nuclear targeting, DNA damage induction, and immunomodulatory effects.

References

Comprehensive Application Notes and Protocols: Teloxantrone (CI-937) Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Teloxantrone (CI-937)

This compound (development codes CI-937, DuP 937) represents a significant class of anthrapyrazole compounds specifically developed to address the cardiotoxicity limitations of traditional anthracycline antibiotics like doxorubicin while maintaining potent antitumor activity. As a DNA intercalating agent, this compound exerts its cytotoxic effects through multiple mechanisms including DNA intercalation, topoisomerase II inhibition, and induction of DNA strand breaks, ultimately leading to apoptosis of cancer cells [1] [2]. The structural design of anthrapyrazoles reduces the potential for generating semiquinone free radicals in cardiac cells, which is responsible for the dose-limiting cardiotoxicity observed with anthracyclines [1].

Preclinical evaluation demonstrated that CI-937 possesses exceptional in vivo anticancer activity with a broad spectrum of activity against various murine tumors [3]. The drug showed promising activity in early clinical trials, particularly in breast cancer, with one study reporting a response rate of 63% in women with metastatic breast cancer [1]. Its pharmacological profile includes rapid plasma clearance, extensive tissue distribution, and non-linear pharmacokinetics, which have important implications for dosing regimen design and clinical application [4] [3].

Analytical Methods for CI-937 Quantification

Radioimmunoassay (RIA) Protocol

The quantification of CI-937 in biological matrices presents unique challenges due to its physicochemical properties. Traditional high-performance liquid chromatography (HPLC) methods proved inadequate because of an inability to extract CI-937 reproducibly from biological fluids [3]. Consequently, a sensitive and specific radioimmunoassay was developed to support pharmacokinetic studies.


Key Protocol Steps:

  • Immunogen Preparation: Conjugate CI-937 to porcine thyroglobulin using carbodiimide chemistry
  • Antibody Production: Administer immunogen to New Zealand White rabbits via subcutaneous injections at 4-week intervals
  • Tracer Synthesis: Prepare radioiodinated derivative (^125I-CI-937) using chloramine-T method
  • Assay Procedure:
    • Incubate 50 μL sample with specific antibody for 2 hours at 37°C
    • Add ^125I-CI-937 tracer and incubate overnight at 4°C
    • Separate bound and free fractions using polyethylene glycol precipitation
    • Quantify radioactivity in bound fraction via gamma counter

Assay Performance Characteristics:

  • Limit of quantitation: 100 pg/mL
  • Upper quantitation limit: 16 μg/mL (through sample dilution)
  • Specificity: Cross-reactivity <0.4% with structural analogues and <0.004% with commonly used chemotherapeutic agents
  • Precision: Intra-assay and inter-assay CV <15% across quantitation range

This RIA provides the necessary sensitivity to characterize CI-937 pharmacokinetics across various dose levels and has been successfully applied in rodent and human studies [3].

Pharmacokinetic Characteristics of CI-937

Non-Linear Pharmacokinetics

Preclinical pharmacokinetic studies in mouse models revealed that CI-937 exhibits dose-dependent pharmacokinetics, a characteristic with significant clinical implications. Research demonstrated that the area under the plasma concentration-time curve (AUC) increases less than proportionally with escalating doses, indicating non-linear elimination [4].

Table 1: Dose-Dependent Pharmacokinetic Parameters of CI-937 in Mice

Dose (mg/kg) Plasma Clearance (mL/min/kg) Terminal Half-Life (days) AUC (μg·h/mL)
1.2 31.1 11-25 -
8 - 11-25 -
12 63.6 11-25 -
15 - 11-25 -

Note: Dashes indicate parameters not reported in the available literature [4]

The time-averaged plasma clearance demonstrated significant dose-dependency, increasing from 31.1 to 63.6 mL/min/kg over the 1.2 to 12 mg/kg dose range [4]. This pattern suggests potential saturation of elimination pathways at lower doses or autoinduction of metabolic enzymes at higher doses. The terminal half-life in plasma ranged extensively from 11 to 25 days across all dose levels, indicating prolonged tissue retention [4].

Tissue Distribution and Protein Binding

CI-937 displays extensive tissue distribution following intravenous administration, as evidenced by its rapid clearance from plasma and high volume of distribution [3]. The fraction plasma protein bound was determined to be 69% to 76% across concentration ranges from 10 to 10,000 ng/mL, suggesting that the observed non-linear pharmacokinetics are not attributable to saturable protein binding [4]. Potential mechanisms for the non-linear behavior include autoinduction of metabolism and dose-dependent reabsorption from the gastrointestinal tract or kidneys [4].

Clinical Development and Pharmacokinetics

Phase I and II Clinical Trials

The clinical development of this compound progressed through Phase I and II trials, with the National Cancer Institute of Canada Clinical Trials Group (NCIC CTG) actively investigating its efficacy across multiple tumor types. Phase I studies established the maximum tolerated dose and characterized the human pharmacokinetic profile, revealing similarities to the non-linear pharmacokinetics observed in preclinical models [5].

Table 2: Clinical Trials of this compound (CI-937/DuP 937)

Tumor Type Study Phase Response Summary Reference
Colorectal Carcinoma II Limited activity observed [5]
Metastatic Melanoma II No significant activity demonstrated [6]
Breast Cancer II Promising activity (63% response in one study) [1]
Non-Small Cell Lung Cancer II Limited efficacy [2]

Despite promising preclinical activity and a favorable toxicity profile compared to anthracyclines, this compound demonstrated variable clinical efficacy across different tumor types. The most encouraging results were observed in breast cancer, while limited activity was noted in colorectal carcinoma, non-small cell lung cancer, and metastatic melanoma [5] [1] [6].

Pharmacokinetic-Pharmacodynamic Relationships

The relationship between CI-937 exposure and antitumor effect has been explored in preclinical models, though comprehensive pharmacodynamic analyses in human studies are limited. The non-linear pharmacokinetics observed with CI-937 complicate dose selection, as increasing doses do not result in proportional increases in systemic exposure [4]. This phenomenon underscores the importance of therapeutic drug monitoring in clinical practice, though specific exposure-response relationships have not been fully elucidated in the available literature.

Experimental Protocols for Preclinical Pharmacokinetic Studies

Murine Pharmacokinetic Study Protocol

Purpose: To characterize the single-dose pharmacokinetics of CI-937 in mouse models across various dose levels.

Experimental Design:

  • Animals: CD2F1 mice (or equivalent), 6-8 weeks old, 20-25 g body weight
  • Dosing: Single intravenous doses of 1.2, 8, 12, and 15 mg/kg (representing 1/10 LD~10~, 2/3 LD~10~, LD~10~, and LD~50~)
  • Sample Collection: Serial blood sampling (n=5-6 animals/time point) at pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose
  • Sample Processing: Centrifuge blood at 5,000 × g for 10 min, harvest plasma, store at -70°C until analysis

Analytical Method: Quantify CI-937 concentrations using validated RIA method [3]

Data Analysis:

  • Calculate pharmacokinetic parameters using non-compartmental methods
  • Determine AUC via linear trapezoidal rule with extrapolation to infinity
  • Compute plasma clearance (CL) as Dose/AUC
  • Calculate terminal half-life using log-linear regression of the terminal phase
Protein Binding Determination

Purpose: To assess the extent of CI-937 plasma protein binding across clinically relevant concentrations.

Experimental Procedure:

  • Prepare CI-937 stock solutions in appropriate buffer
  • Spike drug-free mouse plasma to achieve concentrations of 10, 100, 1,000, and 10,000 ng/mL
  • Perform ultrafiltration using centrifugal devices with appropriate molecular weight cutoff
  • Centrifuge at 2,000 × g for 30 minutes at 37°C
  • Analyze both filtrate and original plasma samples using RIA
  • Calculate percentage bound = [(C~total~ - C~free~)/C~total~] × 100

Visualization of Experimental Workflows

Radioimmunoassay Methodology

G A CI-937-Thyroglobulin Conjugate B Rabbit Immunization A->B C Polyclonal Antibody Production B->C D Sample Incubation (37°C, 2 hr) C->D E Tracer Addition (125I-CI-937) D->E F Cold Incubation (4°C, overnight) E->F G PEG Precipitation F->G H Gamma Counting G->H I Concentration Calculation H->I

Radioimmunoassay Workflow for CI-937 Quantification

Pharmacokinetic Study Design

G A Dose Escalation Study (1.2, 8, 12, 15 mg/kg) B IV Administration Single Dose A->B C Serial Blood Collection B->C D Plasma Separation by Centrifugation C->D E RIA Analysis of CI-937 Concentrations D->E F Non-compartmental PK Analysis E->F G Non-linear PK Assessment F->G

In Vivo Pharmacokinetic Study Design for CI-937

Conclusion and Research Applications

The anthrapyrazole derivative this compound (CI-937) represents an important effort in anticancer drug development aimed at mitigating the cardiotoxicity associated with traditional anthracyclines while maintaining antitumor efficacy. The non-linear pharmacokinetics observed across species present both challenges and opportunities for dose optimization. The developed radioimmunoassay provides a robust analytical method for quantifying CI-937 concentrations in biological matrices, enabling comprehensive pharmacokinetic characterization.

Future research directions should focus on:

  • Mechanistic studies to elucidate the precise pathways responsible for the observed non-linear pharmacokinetics
  • Population pharmacokinetic modeling to identify sources of variability in drug exposure
  • Expanded biomarker development to establish clear exposure-response relationships
  • Combination therapy protocols to enhance antitumor efficacy while managing toxicity

The experimental protocols outlined in this document provide a standardized approach for continued investigation of this intriguing compound class and may serve as a template for characterizing other DNA-intercalating agents with complex pharmacokinetic profiles.

References

Teloxantrone Pharmacodynamic and Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key pharmacodynamic and toxicity findings from the Phase I clinical trial of Teloxantrone (then known as CI-937 or DUP 937) [1].

Parameter Findings and Relationship
Dose-Limiting Toxicity (DLT) Neutropenia (severity defined as Neutrophil Count < 0.5 x 10⁹/L).
Other Observed Toxicities Mild to moderate thrombocytopenia, nausea, vomiting, stomatitis, and alopecia.
Relationship (Dose vs. Toxicity) A statistically significant relationship was established between the administered dose and the percentage change in White Blood Cell (WBC) and neutrophil count. Univariate analysis showed that both Dose and AUC (Area Under the Curve) were significant predictors of hematological toxicity.
Multivariate Predictors For the percentage change in WBC: Dose and Baseline Neutrophil Count. For the percentage change in Neutrophil Count: Dose and Prior Chemotherapy.
Recommended Phase II Dose 22 mg/m², established based on the maximally tolerated dose of 25.2 mg/m².

Overview of the Phase I Study Protocol

The primary objectives of the Phase I trial were to determine the maximally tolerated dose, define the toxicity spectrum, and characterize the pharmacokinetics and pharmacodynamics of this compound [1].

  • Drug Administration: this compound was administered intravenously as a single bolus injection. The treatment cycle was repeated every 3 to 4 weeks [1].
  • Dose Escalation: The study tested doses ranging from 3.6 mg/m² to 25.2 mg/m². The escalation method was compared against a modified Fibonacci schema [1].
  • Pharmacodynamic Analysis: The relationship between drug exposure (both dose and pharmacokinetic AUC) and pharmacodynamic effects (percentage change in WBC and neutrophil count) was analyzed using univariate and multifactor statistical models [1].

Experimental Workflow for Pharmacodynamic Analysis

The diagram below outlines the logical workflow and key relationships investigated in the Phase I pharmacodynamic study of this compound.

teloxantrone_pd_workflow Start Phase I Trial Start Dosing This compound IV Bolus (Dose: 3.6 - 25.2 mg/m²) Start->Dosing Exposure Drug Exposure Dosing->Exposure PatientFactors Patient Factors Dosing->PatientFactors DoseNode Dose Exposure->DoseNode AUCNode AUC (Area Under the Curve) Exposure->AUCNode PDOutcome Pharmacodynamic (PD) Response DoseNode->PDOutcome AUCNode->PDOutcome BaselineNeutrophil Baseline Neutrophil Count PatientFactors->BaselineNeutrophil PriorChemo Prior Chemotherapy PatientFactors->PriorChemo BaselineNeutrophil->PDOutcome PriorChemo->PDOutcome WBCChange % Change in WBC PDOutcome->WBCChange NeutrophilChange % Change in Neutrophil Count PDOutcome->NeutrophilChange Analysis Statistical Analysis (Univariate & Multifactor) WBCChange->Analysis NeutrophilChange->Analysis Finding Key Finding: Dose & AUC are significant predictors of hematological toxicity Analysis->Finding

Research Context and Future Directions

The available data on this compound is from early-phase trials in the 1990s, and its development appears to have been discontinued. The Phase II study in colorectal carcinoma, for instance, was published in 1993 and found insufficient activity to warrant further study in that cancer type [2].

For modern research on similar compounds:

  • Focus on DNA Damage Repair: The pharmacodynamic effects of anthrapyrazoles and related compounds like mitoxantrone are closely tied to DNA damage. One key mechanism of resistance is enhanced DNA repair, particularly via the Non-Homologous End Joining (NHEJ) pathway [3].
  • Investigate Combination Strategies: Research on mitoxantrone resistance suggests that combining such drugs with inhibitors of DNA-PK (a key kinase in NHEJ) can help overcome resistance and enhance cell death [3].

References

Comprehensive Application Notes and Protocols: In Vitro Cytotoxicity Assessment of Teloxantrone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Teloxantrone and Its Experimental Applications

This compound (also known as CI-937) is a synthetic anthrapyrazole derivative developed as an antitumor agent with the goal of retaining the broad-spectrum antitumor activity of anthracyclines while reducing cardiotoxic side effects. As a planar tricyclic compound, this compound shares structural similarities with mitoxantrone but with modified side chains to improve its therapeutic index. This document provides comprehensive application notes and standardized protocols for evaluating the in vitro cytotoxicity of this compound, enabling researchers in drug development to reliably assess its biological activity and mechanisms of action.

The compound's primary mechanism of action involves DNA intercalation, inhibition of topoisomerase II, and induction of DNA strand breaks, leading to impaired DNA synthesis and ultimately cell death. Recent investigations have revealed an additional mechanism: telomerase inhibition without G-quadruplex stabilization properties, making it particularly interesting for targeting telomerase-positive cancers. The following sections detail standardized methodologies for comprehensive in vitro evaluation of this compound's cytotoxic effects, telomerase inhibition activity, and appropriate experimental controls.

Table 1: this compound Characteristics and Experimental Context

Property Description
Drug Class Anthrapyrazole derivative
Primary Mechanisms DNA intercalation, Topoisomerase II inhibition, Telomerase inhibition
Structural Features Planar tricyclic chromophore with basic side chains
Key Advantages Reduced cardiotoxicity compared to anthracyclines, Broad-spectrum antitumor activity
Tested Cell Lines L1210 murine leukemia, Prostate cancer lines, Non-small cell lung cancer (NSCLC) lines
Relevant Concentrations Micromolar range (varying by cell type and assay)
Clinical Status Undergone phase II clinical trials for metastatic breast cancer

Cytotoxicity Assay Protocols and Methodologies

Overview of Cytotoxicity Assays

Cytotoxicity assessment forms the foundation of antitumor drug evaluation, providing crucial information about compound efficacy, dose-response relationships, and cellular response patterns. For this compound testing, multiple complementary assays are recommended to obtain a comprehensive activity profile. The selection of appropriate assays should consider specific research objectives, available equipment, and desired throughput capacity.

Table 2: Cytotoxicity Assays for this compound Evaluation

Assay Type Principle Key Reagents Detection Method Applications for this compound
MTT Assay Reduction of tetrazolium salt to formazan by mitochondrial enzymes MTT reagent, DMSO for solubilization Absorbance at 570 nm High-throughput screening of cell viability
SRB Assay Binding of dye to cellular protein content Sulforhodamine B, Acetic acid, Tris buffer Absorbance at 564 nm NCI-60 panel testing; Growth inhibition assessment
Trypan Blue Exclusion Membrane integrity assessment using dye exclusion Trypan blue solution, Hemocytometer Microscopy counting Rapid viability assessment pre- and post-treatment
TRAP Assay Telomerase activity detection through PCR amplification TS primer, CX primer, Taq polymerase Gel electrophoresis or fluorescence Telomerase inhibition specificity studies
Detailed MTT Assay Protocol for this compound

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This method is particularly suitable for high-throughput screening of this compound across multiple cell lines and concentration ranges.

Materials Required:

  • Cell lines of interest (e.g., L1210 murine leukemia, A549 NSCLC)
  • This compound stock solution (typically prepared in DMSO at 10 mM)
  • Sterile cell culture reagents and equipment
  • MTT reagent (5 mg/mL in PBS)
  • Acidified isopropanol or DMSO for formazan solubilization
  • 96-well microtiter plates
  • Microplate reader capable of measuring 570 nm absorbance

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and prepare a suspension of 5,000-10,000 cells/100 μL/well in complete medium. Seed cells in 96-well plates and pre-incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment and stabilization.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium, typically spanning 0.1-100 μM concentrations. Remove culture medium from plates and add 100 μL of each drug concentration to test wells. Include appropriate controls (vehicle-only, blank, positive control). Incubate plates for desired exposure periods (typically 48-72 hours).

  • MTT Incubation: Following treatment, add 10-20 μL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this incubation, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO or acidified isopropanol to each well to solubilize the formazan crystals. Seal plates and agitate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure absorbance at 570 nm with a reference filter of 620-690 nm using a microplate reader. Calculate percentage viability relative to untreated controls and determine IC₅₀ values using appropriate statistical software.

Troubleshooting Notes:

  • Background interference can be minimized by including control wells containing this compound without cells.
  • The linear range of the assay should be confirmed through preliminary cell titration experiments.
  • Crystalline precipitation may require extended solubilization times or gentle heating.
  • Edge effects in microplates can be minimized by using perimeter wells for buffer controls.
Detailed SRB Assay Protocol for this compound

The Sulforhodamine B (SRB) assay measures cellular protein content, providing information about cell density and growth inhibition. This method is particularly advantageous for longer-term this compound exposure studies as it is not dependent on metabolic activity.

Materials Required:

  • Cell lines and this compound stock solutions as described for MTT
  • Sulforhodamine B solution (0.4% w/v in 1% acetic acid)
  • Acetic acid (10% v/v)
  • Tris buffer (10 mM, pH 10.5)
  • 96-well plates
  • Microplate reader

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as described for the MTT assay. Following drug exposure (typically 72 hours), gently remove medium and fix cells by adding 100 μL of 10% cold trichloroacetic acid (TCA). Incubate plates at 4°C for 1 hour.

  • Staining and Washing: Wash plates five times with tap water to remove TCA and non-adherent materials. Air-dry completely before adding 100 μL of 0.4% SRB solution to each well. Stain for 30 minutes at room temperature.

  • Removal of Unbound Dye: Wash plates 4-5 times with 1% acetic acid to remove unbound dye. Air-dry plates completely.

  • Protein-Bound Dye Solubilization: Add 150 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake plates for 10-15 minutes on an orbital shaker.

  • Absorbance Measurement: Read absorbance at 564 nm. Calculate percentage growth inhibition relative to untreated controls using the formula: % Growth Inhibition = [(Abscontrol - Abstreated)/(Abscontrol)] × 100

Data Analysis:

  • GI₅₀: Drug concentration resulting in 50% growth inhibition
  • TGI: Drug concentration resulting in total growth inhibition
  • LC₅₀: Drug concentration resulting in 50% cell death (net loss of cells compared to initial seeding)

Specialized Assessment of Telomerase Inhibition

This compound demonstrates a unique mechanism among anthraquinone derivatives by inhibiting telomerase processivity without exhibiting G-quadruplex stabilizing properties. The Telomerase Repeat Amplification Protocol (TRAP) assay is essential for characterizing this specific activity.

TRAP Assay Protocol for this compound:

  • Cell Lysis and Telomerase Extraction: Harvest this compound-treated cells and prepare cell extracts using lysis buffer. Determine protein concentration and adjust to uniform concentration across samples.

  • Telomerase Extension Reaction: Incubate cell extracts with TS primer and dNTPs to allow telomerase-mediated extension. Include heat-inactivated controls to confirm telomerase-specific activity.

  • PCR Amplification: Amplify extended products using TS and CX primers with appropriate cycling conditions. Include internal control to validate reaction efficiency.

  • Detection and Analysis: Separate products by polyacrylamide gel electrophoresis and visualize using SYBR Green or ethidium bromide staining. Quantify band intensity to determine telomerase inhibition relative to controls.

Recent studies indicate this compound (referred to as TXT4) exhibits significant telomerase inhibition with an IC₅₀ of 9.61 ± 0.93 µM, approximately 7-fold more potent than the reference inhibitor BIBR1532. This inhibition occurs through direct interaction with the hTERT active site, forming hydrogen bonds with aspartic acid residues D343 and D251 as confirmed by molecular docking studies.

Diagram 1: this compound Mechanism of Action - This diagram illustrates the multifaceted mechanisms through which this compound induces cytotoxicity, including DNA intercalation, topoisomerase II inhibition, and direct telomerase inhibition through hTERT binding, ultimately leading to DNA damage response activation and apoptosis.

Experimental Design and Data Interpretation Considerations

Cell Line Selection and Culture Conditions

Appropriate cell line selection is critical for generating meaningful this compound cytotoxicity data. Based on published studies, the following cell lines are recommended:

  • L1210 murine leukemia: For comparative studies with historical data
  • A549 and H460 non-small cell lung cancer: Telomerase-positive lines for full mechanism evaluation
  • Prostate cancer lines: As tested in NCI screening
  • U2OS osteosarcoma: ALT-positive, telomerase-negative control line
  • NHBE normal human bronchial epithelial cells: Normal cell control for selectivity assessment

Culture conditions should follow standard protocols for each specific cell line, ensuring exponential growth throughout the experiment. All cell lines should be regularly tested for mycoplasma contamination and maintained within limited passage numbers to preserve genetic stability.

Treatment Planning and Control Design

Comprehensive this compound testing requires careful experimental design with appropriate controls and treatment conditions:

Essential Controls:

  • Vehicle control (DMSO at same concentration as drug treatments)
  • Positive control (established cytotoxic agent like mitoxantrone)
  • Blank control (media only for background subtraction)
  • Heat-inactivated telomerase control (for TRAP assays)

Treatment Considerations:

  • Exposure time: 48-72 hours for initial screening, extended to 1-2 weeks for telomere attrition studies
  • Concentration range: 0.1-100 μM with appropriate serial dilution
  • Combination studies: With other anticancer agents for synergistic assessment
  • Replication: Minimum of three biological replicates with technical triplicates
Data Interpretation and Analysis

Accurate interpretation of this compound cytotoxicity data requires understanding of its multiple mechanisms and appropriate analytical approaches:

Cytotoxicity Parameters:

  • IC₅₀: Concentration causing 50% reduction in metabolic activity or viability
  • Therapeutic Index: Ratio of IC₅₀ in normal cells to IC₅₀ in cancer cells
  • LC₅₀: Concentration causing 50% cell death relative to initial seeding

Mechanistic Assessment:

  • Telomerase inhibition should be confirmed through TRAP assay with appropriate controls
  • DNA damage response can be validated through γH2AX staining and Western blotting for pATM, pChk2, pATR, and pChk1
  • Cell cycle analysis can determine G2/M arrest characteristic of topoisomerase II inhibition
  • Apoptosis assessment through Annexin V staining and caspase activation assays

Application Note: HPLC Analysis of Anthracenediones (e.g., Mitoxantrone)

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Anthracenediones like Mitoxantrone are important chemotherapeutic agents. Monitoring their concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring due to their narrow therapeutic index and potential toxicity, including cardiotoxicity [1]. This note summarizes robust HPLC methods for the determination of Mitoxantrone in rat plasma, which can be adapted for related compounds.

2. Summarized HPLC Methods for Mitoxantrone The table below compares two established HPLC methods for quantifying Mitoxantrone, showcasing different sensitivity and speed requirements.

Parameter Method A: LC-MS/MS for High Sensitivity [2] Method B: HPLC-EC for Robust Assay [3]
Application Pharmacokinetic study in rat plasma Detection in human plasma
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC with Electrochemical Detection (EC)
Stationary Phase C18 column Reversed-Phase, 10-μm μBondapak C18
Mobile Phase Not specified in detail 28% acetonitrile in 80 mM sodium formate buffer (pH 3.0)
Detection MS/MS, Positive ESI mode, MRM: ( m/z ) 445 → EC Detection at +0.75 V vs. Ag/AgCl
Internal Standard Palmatine Bisantrene
Sample Volume 50 μL -
Run Time 2.5 min per sample -
LLOQ 0.5 ng/mL 0.1 ng/mL
Linear Range - 0.1 - 1000 ng/mL
Extraction Protein precipitation Liquid-liquid extraction (methylene chloride); 85.3% efficiency

3. Detailed Protocol: LC-MS/MS Determination of Mitoxantrone in Plasma This protocol is adapted from a published method for rat plasma [2].

  • 3.1. Reagents and Chemicals

    • Mitoxantrone dihydrochloride (reference standard)
    • Palmatine (Internal Standard, I.S.)
    • HPLC-grade methanol and acetonitrile
    • Ultra-pure water (18 MΩ)
  • 3.2. Instrumentation and Conditions

    • HPLC System: Binary pump, autosampler, and column oven.
    • Mass Spectrometer: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM).
    • Chromatographic Column: C18 column (e.g., 150 mm x 4.6 mm, 5 μm).
    • Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and a volatile aqueous buffer (e.g., 0.1% formic acid) should be optimized based on the specific column.
    • MS Parameters: Monitor transition ( m/z ) 445 → for mitoxantrone and the specific transition for the I.S.
  • 3.3. Sample Preparation Procedure

    • Thaw plasma samples on ice.
    • Piper 50 μL of plasma into a microcentrifuge tube.
    • Add a known volume of the internal standard working solution.
    • Precipitate proteins by adding a volume of cold methanol or acetonitrile (e.g., 150 μL).
    • Vortex mix vigorously for 1-2 minutes.
    • Centrifuge at a high speed (e.g., 13,000 × g) for 10 minutes at 4°C.
    • Transfer the clear supernatant to an HPLC vial for analysis.
  • 3.4. Method Validation The method should be validated as per ICH or relevant bioanalytical guidelines [4] [5]. Key parameters include:

    • Linearity: Calibration curves (e.g., 0.5-100 ng/mL) with a correlation coefficient ( r > 0.99 ).
    • Precision and Accuracy: Intra-day and inter-day precision (RSD < 15%) and accuracy (85-115%).
    • Recovery: Consistent and reproducible extraction efficiency for the analyte and I.S.
    • Stability: Bench-top, freeze-thaw, and long-term storage stability of the analyte in plasma.

Experimental Workflow for Plasma Analysis

The following diagram illustrates the logical flow of the protocol, from sample collection to data analysis.

Start Start: Plasma Sample Collection Step1 Sample Preparation: - Thaw plasma on ice - Aliquot 50 µL - Add Internal Standard - Protein precipitation - Centrifuge Start->Step1 Frozen plasma samples Step2 Chromatographic Separation: - Inject supernatant - C18 column - Isocratic/Gradient elution Step1->Step2 Clear supernatant Step3 Mass Spectrometry Detection: - Positive ESI mode (ESI+) - MRM: m/z 445 → Step2->Step3 Eluted analyte Step4 Data Analysis: - Peak integration - Calculate peak area ratio (Analyte / I.S.) - Quantify via calibration curve Step3->Step4 MS signal data End End: Pharmacokinetic Analysis Step4->End Concentration vs. Time profile

Key Considerations for Method Adaptation

When developing an HPLC method for a new compound like Teloxantrone based on an existing one:

  • Method Scouting: Initial experiments should focus on optimizing the mobile phase composition, pH, and gradient to achieve good retention and peak shape for this compound.
  • Detection Wavelength: If using UV-Vis detection, identify the maximum absorbance wavelength ( \lambda_{\text{max}} ) for this compound. Mitoxantrone is detected at 660 nm [3], but this will differ for this compound.
  • Internal Standard: Select a suitable internal standard that is structurally similar, has analogous extraction properties, and does not co-elute with the analyte or any matrix components.
  • Sample Clean-up: The protein precipitation method described is simple but can leave more matrix interference. For cleaner extracts, consider liquid-liquid extraction (as used in [3]) or solid-phase extraction (SPE).

Important Disclaimer

This document is based on scientific literature for Mitoxantrone. All protocols and conditions must be rigorously tested, optimized, and fully validated in your own laboratory for the specific analysis of this compound.

References

Solubility & Preparation Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Mitoxantrone, a synthetic anthracenedione, shares a tricyclic planar chromophore structure that often presents solubility challenges similar to those you may encounter with Teloxantrone [1] [2].

Challenge Solution & Recommended Protocol Key Parameters & Notes
General Solubility Prepare concentrated stock in DMSO; dilute into aqueous buffer (e.g., culture medium) just before use [3]. Stock Solubility: ≥ 51.53 mg/mL in DMSO [3].
Aqueous Solution Preparation Use water with ultrasonic assistance to achieve target concentration [3]. Aqueous Solubility: ≥ 2.97 mg/mL with sonication [3].
Precipitation in Dilute Solutions Ensure final DMSO concentration is low; filter solution if needed [3]. Avoid phosphate buffers if precipitation persists (can influence aggregation [1]).
Solution Stability Aliquot stock solutions; store at -20°C; limit freeze-thaw cycles [3]. Stable for months when frozen; working solutions for immediate use [3].

Stability & Storage FAQs

The chemical stability of Mitoxantrone in various formats is well-documented, providing a model for robust lab protocols.

  • Q: What is the shelf-life of a prepared Mitoxantrone infusion solution?
    • A: Diluted solutions (e.g., 0.1 mg/mL to 0.6 mg/mL in 0.9% sodium chloride in polyolefin bags) are physicochemically stable for 84 days (3 months), whether stored refrigerated (2-8°C) or at room temperature (20-25°C) [4].
  • Q: Does light affect the stability of the solution?
    • A: While one study showed no major degradation at room temperature without light protection, it is generally recommended to store solutions protected from light to ensure stability, especially for long-term storage [5] [4].
  • Q: How stable are partially used vials of the drug concentrate?
    • A: Stability data for Mitoxantrone Accord 2 mg/mL concentrate indicates it remains stable for 7 days at 15-25°C or 14 days at 2-8°C after first use [4].

Experimental Workflow for Solubility & Stability

For a systematic approach to handling such compounds, you can adapt the following experimental workflow. This diagram outlines the key decision points based on Mitoxantrone protocols [5] [4] [3]:

G Start Start: Compound Preparation Stock Prepare Stock Solution Start->Stock DMSO Primary Solvent: DMSO (Concentration: ≥51.53 mg/mL) Stock->DMSO Sonication Aqueous Solution: Use water with ultrasonic assistance (Concentration: ≥2.97 mg/mL) Stock->Sonication Aliquot Aliquot & Store at -20°C DMSO->Aliquot Dilution Dilute into final buffer immediately before use Sonication->Dilution Aliquot->Dilution Storage Solution Storage & Handling Dilution->Storage Infusion Infusion Solution (0.1-0.6 mg/mL) Stable for 84 days in PO bags Storage->Infusion Vial Partially Used Vial (2 mg/mL) Stable 14 days (2-8°C) or 7 days (15-25°C) Storage->Vial End Proceed to Experiment Infusion->End Vial->End

Critical Next Steps for Your Research

Since the above information is for a related compound, the following steps are crucial for your work with this compound:

  • Consult Primary Literature: Search for this compound-specific patents and original research articles, which often contain detailed experimental sections with solubility parameters.
  • Analyze the Structure: Compare the molecular structures of this compound and Mitoxantrone. Key differences in functional groups (e.g., -OH, -NH₂) will be the primary factor affecting solubility and require protocol adjustments.
  • Empirical Testing: Use the protocols for Mitoxantrone as a starting point for your own stability and solubility tests with this compound.

References

Troubleshooting Guide for Synthesis Yield Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and solutions that can be applied to the synthesis of compounds like Teloxantrone:

Problem Area Specific Issue Potential Cause Recommended Solution
Reaction Efficiency Low yield in a critical step (e.g., bromination) Use of thermal initiation leading to side reactions and long reaction times. Replace thermal initiation with photoinitiation (365 nm LED). This can drastically reduce reaction time and improve selectivity [1].
Poor selectivity, multiple by-products Unoptimized reaction conditions (temperature, base, reagent amounts). Conduct a Design of Experiments (DoE) to systematically optimize feed ratios, temperature, and type of base used [1].
Product Stability Final product or intermediate degradation Susceptibility of the compound to hydrolysis or enzymatic breakdown. Employ stability-guided optimization. Consider terminal modification (acetylation, hydrazidation) or conjugation to improve stability, as demonstrated with peptide therapeutics [2].
Process Scalability Inconsistent results between small and large scale Non-scalable reaction conditions or work-up procedures. Focus on processes with simple operation, low energy consumption, and minimal by-products. Photoreactions are often more scalable than thermal ones [1].

Frequently Asked Questions (FAQs)

Q1: How can I rapidly identify the main by-products forming in my synthesis? A1: After synthesizing and isolating the by-products, use a combination of analytical techniques for characterization. The structure of by-products can be elucidated using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1].

Q2: Are there general strategies to improve the proteolytic stability of a synthetic peptide-based anticancer agent? A2: Yes, strategies include:

  • Terminal Modification: Acetylation at the N-terminus or hydrazidation at the C-terminus can significantly enhance resistance to proteases [2].
  • Conjugation: Creating a conjugate with a stabilizing molecule (e.g., methotrexate) can also improve stability and anticancer durability [2].

Q3: What are the key considerations when moving from a thermal to a photo-initiated reaction? A3: The primary considerations are:

  • Light Source: Use a specific wavelength LED lamp (e.g., 365 nm) for efficiency and control.
  • Reaction Vessel: Ensure the vessel is compatible with the light source and allows for uniform irradiation.
  • Safety: Implement appropriate safeguards for working with UV light.
  • Scalability: Confirm that the photoreaction can be effectively scaled up for larger production batches [1].

Experimental Protocol: A Workflow for Process Optimization

The following diagram outlines a general, iterative workflow for optimizing a synthetic process, integrating strategies from the search results.

G Start Start: Established Synthesis Route A Identify Key Step for Optimization Start->A B Design of Experiments (DoE) A->B C Run Experiments & Monitor B->C D Analyze Yield & By-products C->D E Characterize Major By-products (via NMR, MS) D->E F Modify Conditions to Suppress By-product Formation E->F G Evaluate Advanced Strategies (e.g., Photoinitiation) F->G H No G->H Target Yield Met? H->B No End Robust, Optimized Process H->End Yes

Protocol Steps:

  • Identify Key Step: Focus on the reaction step with the lowest yield or poorest selectivity as your primary optimization target [1].
  • Design of Experiments (DoE): Do not test one variable at a time. Instead, use a statistical DoE to efficiently explore the effect and interactions of multiple variables (e.g., temperature, molar equivalents, type of base/solvent) [1].
  • Run Experiments & Monitor: Carry out the reactions from the DoE matrix. Use analytical methods like TLC or HPLC to monitor reaction progress.
  • Analyze Yield & By-products: Precisely calculate the yield and use HPLC to quantify the formation of by-products.
  • Characterize Major By-products: Isolate the main by-products and determine their chemical structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy [1]. Knowing the by-product structure is key to understanding how to prevent its formation.
  • Modify Conditions & Evaluate Advanced Strategies: Based on your findings:
    • Adjust conditions (e.g., stoichiometry, temperature) to suppress the major by-product [1].
    • Consider innovative changes, such as replacing a thermal initiation step with a photoinitiated reaction using a 365 nm LED lamp, which can enhance speed and selectivity [1].
  • Iterate: If the target yield is not met, return to the DoE step with your new knowledge and refine the conditions further.

References

Experimental Guide: Investigating Teloxantrone Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core resistance mechanisms to investigate, along with the corresponding experimental approaches you can use in your lab.

Resistance Mechanism Experimental Assays & Protocols Key Findings from Literature

| Altered Drug Transport & Sequestration [1] | Intracellular Accumulation Assay: Measure drug levels via HPLC or flow cytometry (for fluorescent analogs) with/without inhibitors like fumitremorgin C [1]. Confocal Microscopy: Visualize subcellular distribution (e.g., reduced nuclear:cytoplasmic ratio) [1]. | Mitoxantrone-resistant cells showed ATP-dependent, P-gp-independent reduced drug accumulation, reversible with fumitremorgin C [1]. | | Topoisomerase II Alterations [2] | Western Blot/RT-qPCR: Quantify Topo II α/β isoform expression [1]. In Vitro Decatenation Assay: Measure Topo II catalytic activity [1]. ICE Bioassay: Detect drug-induced Topo II-DNA covalent complexes [2]. | Resistance linked to reduced Topo IIβ expression and catalytic activity; mitoxantrone induced DNA-PKcs-dependent DNA damage signaling (NHEJ pathway) [2] [1]. | | Tumor Microenvironment & Survival Signaling [2] [3] | Co-culture Models: Culture cancer cells with stromal cells; assess apoptosis (cPARP) and pathway activation (pERK1/2, pSTAT3) via FACS/intracellular staining [2]. Pharmacologic Inhibition: Combine Teloxantrone with MEK/ERK (e.g., selumetinib) or DNA-PK inhibitors [2]. | Stromal co-culture activated ERK1/2 and STAT3, promoting chemoresistance; DNA-PK and MEK/ERK inhibition re-sensitized resistant cells [2]. |

Key Experimental Protocols

Here are detailed methodologies for the critical assays mentioned in the table.

Protocol for Intracellular Drug Accumulation and Localization

This protocol is adapted from research on mitoxantrone resistance [1].

  • Principle: Compare the uptake and subcellular distribution of the drug between resistant and parental cell lines.
  • Materials:
    • Drug-sensitive (e.g., 8226/S) and drug-resistant (e.g., 8226/MR4) cell lines.
    • This compound or a fluorescent aza-anthrapyrazole analog (e.g., BBR 3390).
    • Putative chemosensitizer (e.g., fumitremorgin C at 10 µM).
    • Flow cytometer or HPLC system, confocal microscope.
  • Procedure:
    • Pre-treatment: Incurate cells with or without the chemosensitizer for 1 hour.
    • Drug Exposure: Add this compound and incubate for a predetermined time (e.g., 2 hours).
    • Analysis:
      • Quantitative: For flow cytometry, wash cells, resuspend in cold PBS, and immediately analyze fluorescence. For HPLC, lyse cells and extract the drug for quantification.
      • Localization: For confocal microscopy, seed cells on coverslips, treat with the drug, fix, and mount. Capture images to analyze nuclear vs. cytoplasmic fluorescence intensity.
  • Troubleshooting: If no difference in accumulation is found, investigate other mechanisms like drug sequestration in cytoplasmic vesicles [1].
Protocol for Assessing DNA Damage Response (DDR) and Topoisomerase II Function

This protocol is based on studies of mitoxantrone's mechanism of action [2].

  • Principle: Determine if resistance stems from defective drug-target interaction (Topo II) or enhanced DNA repair.
  • Materials:
    • Cell lines, mitoxantrone/Teloxantrone, phospho-specific antibodies (γH2AX, pDNA-PKcs, pATM).
    • Flow cytometer or Western blot equipment.
    • Kinetoplast DNA (kDNA) and decatenation assay kit for Topo II activity.
  • Procedure:
    • DNA Damage Signaling: Treat cells with IC50 drug concentration for 4-24 hours. Fix, permeabilize, and stain for γH2AX (general DSB marker), pDNA-PKcs (NHEJ marker), and pATM (HR marker). Analyze by flow cytometry.
    • Topo II Activity:
      • Expression: Analyze Topo IIα and β protein/mRNA levels via Western Blot/RT-qPCR.
      • Catalytic Function: Use a kDNA decatenation assay. Isolate nuclear protein extracts, incubate with kDNA, and run on an agarose gel. Intact kDNA remains in the well, while decatenated products form a smear.
  • Troubleshooting: If Topo II activity is reduced in resistant cells, it indicates a target-based resistance mechanism [1]. Increased DDR pathway activity after treatment suggests enhanced repair as a resistance mechanism [2].

Resistance Mechanism Workflow

The following diagram maps the primary resistance pathways and potential intervention points based on current research, integrating the experimental approaches described above.

G cluster_pathways Resistance Pathways cluster_tests Experimental Investigations cluster_solutions Potential Countermeasures This compound This compound Transport Altered Transport & Sequestration This compound->Transport Target Topoisomerase II Alterations This compound->Target MicroEnv Microenvironment Protection This compound->MicroEnv DDR Enhanced DNA Repair This compound->DDR Test1 Accumulation & Localization Assays Transport->Test1 Test2 Topo II Expression & Activity Assays Target->Test2 Test3 Stromal Co-culture & Signaling Analysis MicroEnv->Test3 Test4 DNA Damage & Repair Marker Analysis DDR->Test4 Sol1 Use Chemosensitizers (e.g., Fumitremorgin C) Test1->Sol1 Sol2 Switch Topo II Poisons (or combination therapy) Test2->Sol2 Sol3 Inhibit Survival Pathways (e.g., MEK/ERK, STAT3 inhibitors) Test3->Sol3 Sol4 Inhibit DNA Repair (e.g., DNA-PK inhibitors) Test4->Sol4

Frequently Asked Questions (FAQs)

  • Q1: Our team has developed a novel this compound-resistant cell line. What is the most efficient way to identify the dominant resistance mechanism?

    • A: Begin with an intracellular drug accumulation assay. A positive result (reduced drug levels) strongly points to transporter-based resistance, which is often a primary and early mechanism [1]. If accumulation is normal, then systematically investigate target alteration (Topo II expression/activity) and enhanced DNA repair (γH2AX/pDNA-PKcs foci formation).
  • Q2: The tumor microenvironment is a key factor in our in vivo models. How can we model this in vitro to study its impact on this compound resistance?

    • A: Use co-culture systems where your cancer cells are grown with stromal cells (e.g., HS-5, mesenchymal stem cells). You can then assess the protection conferred by stroma via apoptosis assays and monitor the activation of pro-survival pathways like ERK1/2 and STAT3 using phospho-flow cytometry or Western blot [2].
  • Q3: Are there any known biomarkers that can predict cross-resistance between this compound and other chemotherapeutics?

    • A: Yes, alterations in Topoisomerase II are a key cross-resistance biomarker. Reduced expression or mutation of Topo II can confer resistance to all Topo II poisons, including anthracyclines and anthrapyrazoles [1]. Additionally, the presence of alternative drug transport mechanisms (e.g., those inhibitable by fumitremorgin C) may predict cross-resistance to other substrates like mitoxantrone and BBR 3390 [1].

Research Recommendations

  • Explore Novel Formulations: Consider advanced delivery systems like the thermosensitive liposomes developed for mitoxantrone. Such platforms can enhance tumor-specific drug delivery and help overcome resistance related to poor tumor penetration [4].
  • Focus on Heterogeneity: Acknowledge that resistance is often multifactorial. Your resistant cell line may simultaneously exhibit several mechanisms (e.g., reduced uptake and enhanced DNA repair). Combinatorial therapeutic strategies will likely be necessary [3] [5] [1].

References

analytical method validation for Teloxantrone impurities

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Impurities and Regulatory Framework

Before method validation, it's crucial to understand the types of impurities you may encounter and the relevant regulatory guidelines.

  • Types of Impurities: Impurities in pharmaceuticals are generally classified into three categories [1]:
    • Organic Impurities: These can arise during the synthesis, purification, or storage of the drug substance. They include starting materials, by-products, and degradation products.
    • Inorganic Impurities: These typically come from excipients or the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or inorganic salts.
    • Residual Solvents: These are volatile organic chemicals left over from the manufacturing process. Their control is guided by ICH Q3C(R8), which classifies them based on toxicity [1].
  • Key Regulatory Guidelines: The International Council for Harmonisation (ICH) provides the primary guidelines for impurity management and method validation [1] [2]:
    • ICH Q3A (R2) focuses on impurities in new drug substances.
    • ICH Q3B (R2) focuses on impurities in new drug products.
    • ICH Q2(R2) provides the definitive guidance on validating analytical procedures.

Frequently Asked Questions (FAQs)

Here are answers to common questions that might arise during method development and validation for impurities.

  • Q1: What is the core purpose of analytical method validation? Validation is a formal, systematic process that proves an analytical method is reliable and suitable for its intended use. It provides confidence that the method will consistently yield accurate and precise results, ensuring product safety and efficacy, and is a mandatory requirement of regulatory authorities like the FDA and EMA [2].

  • Q2: When is method validation or revalidation required? You must validate a method in the following scenarios [2]:

    • Before its initial use in routine testing.
    • When a method is transferred from one laboratory to another.
    • Whenever changes are made to the method outside the original validated scope (e.g., to accommodate a newly discovered impurity).
  • Q3: What are the most common analytical techniques for impurity analysis? High-Performance Liquid Chromatography (HPLC) is one of the most preferred techniques due to its high resolution, sensitivity, and precision [2]. For characterization and structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used [3] [4] [5].

Troubleshooting Guides

The following table summarizes common issues, their potential causes, and solutions, particularly for HPLC-based methods.

Problem Possible Causes Investigative & Corrective Actions

| Poor Chromatographic Peak Shape | - Column degradation or contamination

  • Inappropriate mobile phase pH/buffer
  • Sample-solvent interaction | - Flush or replace column [6]
  • Adjust mobile phase composition (buffer strength, pH, organic modifier) [7]
  • Ensure sample solvent is compatible with mobile phase | | Low Analytical Recovery | - Analyte adsorption to surfaces (e.g., glass)
  • Incomplete extraction from sample matrix
  • Sample degradation | - Use silanized glassware or additives (e.g., tetramethylammonium chloride) to block binding sites [6]
  • Optimize extraction procedure (solvent, time)
  • Stabilize sample (control temperature, pH) | | Failing System Suitability (Precision) | - Insufficient column equilibration
  • Pump malfunctions (pressure fluctuations)
  • Volumetric errors | - Increase equilibration time
  • Perform pump maintenance (check seals, purge)
  • Calibrate pipettes and autosampler | | Inconsistent Impurity Results | - Uncontrolled method parameters (robustness)
  • Unidentified degradation products | - Use Design of Experiments (DOE) to identify critical parameters and control them [7]
  • Conduct forced degradation studies (stress testing) to identify new impurities [1] |

Experimental Protocols & Workflows

The workflow for developing and validating a method for impurities involves several key stages. The diagram below outlines this process.

Start Start Method Development Goal Define Analytical Goal Start->Goal Dev Method Development • Select technique (e.g., HPLC) • Optimize separation • Establish initial conditions Goal->Dev ValPlan Create Validation Protocol Dev->ValPlan ValExec Execute Validation Study ValPlan->ValExec Doc Documentation & Report ValExec->Doc Submit Regulatory Submission Doc->Submit

1. Method Development This is the foundational stage where you design the analytical method. For an HPLC method, this involves selecting the column, mobile phase, and gradient program to achieve optimal separation of Teloxantrone from all its potential impurities [7]. A "fit-for-purpose" and "phase-appropriate" strategy is recommended [7].

2. Method Validation Once developed, the method must be validated. The table below summarizes the key parameters to evaluate, as per ICH Q2(R2) guidelines [2].

Validation Parameter Objective Typical Experimental Approach
Specificity Confirm method can distinguish analyte from impurities Analyze sample spiked with impurities; demonstrate baseline separation [2].
Accuracy Measure closeness to true value Spiked recovery experiments at multiple levels (e.g., 50%, 100%, 150% of specification) [4].

| Precision (Repeatability) | Measure agreement under same conditions | Multiple injections of a homogeneous sample by one analyst, one day [2]. | | Linearity | Demonstrate proportional results to analyte concentration | Analyze minimum of 5 concentrations from LOQ to 120% of target level [4] [2]. | | Range | Confirm interval with acceptable accuracy, precision, linearity | Established based on linearity data, must cover intended working concentrations [2]. | | Limit of Quantification (LOQ) | Lowest amount quantified with accuracy/precision | Determine based on signal-to-noise ratio (e.g., 10:1) and experimental confirmation [3] [2]. | | Robustness | Assess method reliability under deliberate variations | Small, planned changes to parameters (e.g., temp, flow rate, pH) to establish system suitability [7]. |

3. Characterization of Unknown Impurities If new impurities are detected above the Identification Threshold per ICH Q3A, characterization is required. A typical workflow involves [3] [4]:

  • Detection and Isolation: Use a developed HPLC method to detect and, if necessary, isolate the impurity via preparative chromatography.
  • Structural Elucidation: Use techniques like LC-MS/MS to determine the molecular weight and fragmentation pattern, and NMR (1H and 13C) to confirm the structure.

References

scale-up challenges in Teloxantrone production

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary scale-up challenges for Teloxantrone? Scaling up this compound production presents several interconnected challenges [1]. A key issue is ensuring the consistent formation of the correct crystalline structure (polymorph), as different polymorphs can have varying bioavailability and therapeutic efficacy [1]. Furthermore, chemical reactions do not scale linearly; factors like heat transfer, mixing efficiency, and reaction time can change at larger volumes, potentially leading to new impurities [1]. Finally, developing and scaling asymmetric synthesis methods to produce the correct chiral molecule can be difficult and time-consuming [1].

  • Q2: How can process analytical technology (PAT) help during scale-up? PAT tools provide real-time, in-situ monitoring of chemical reactions and physical parameters during manufacturing. Techniques like inline infrared spectroscopy (e.g., ReactIR) can track reaction progress and identify the formation of impurities as they happen [1]. Similarly, focused beam reflectance measurement (FBRM) and laser probes can monitor particle size and distribution during crystallization, which is critical for controlling the physical properties of the final product [1].

  • Q3: What is the significance of molecular descriptors in process development for drugs like this compound? Quantitative Structure-Activity Relationship (QSAR) studies use molecular descriptors to predict a compound's behavior. For anthrapyrazoles like this compound, specific 3D molecular descriptors (e.g., 3D-MoRSE, GETAWAY, RDF) have been shown to significantly influence antitumor activity [2]. Monitoring these properties can help ensure the scaled-up process consistently produces therapeutically effective material.

Troubleshooting Guide

The table below outlines common scale-up issues, their potential causes, and recommended corrective actions.

Problem Potential Root Cause Corrective & Preventive Actions
Inconsistent Polymorphic Form Uncontrolled crystallization process; presence of different polymorphic seeds [1]. Perform extensive crystallization studies to identify stable form; use PAT (e.g., FBRM) for in-process monitoring [1].
Formation of New Impurities Altered heat and mass transfer in larger reactors; longer exposure to reaction conditions [1]. Use PAT (e.g., ReactIR) for real-time reaction monitoring; optimize reaction time and temperature profile in pilot-scale runs [1].
Reduced Reaction Yield or Selectivity Inefficient mixing in larger vessel; poor catalyst recovery or performance in asymmetric synthesis [1]. Re-optimize agitation and mixing parameters for scale; investigate more robust catalysts or consider classical resolution techniques [1].
Variable Particle Size Distribution Uncontrolled crystallization kinetics; inadequate mixing during crystallization [1]. Develop a crystallization process that directly yields target particle size; consider controlled milling as a secondary step [1].

Experimental Protocol: MARSplines for Predictive Modeling

For researchers developing the process, modern machine learning techniques can be valuable. The following workflow is adapted from a study on predicting anthrapyrazole activity, which can be analogous to modeling process outcomes [2].

A 1. Geometry Optimization B 2. Descriptor Calculation A->B C 3. Model Training (MARSplines) B->C D 4. Model Validation C->D E 5. Activity Prediction D->E

Title: QSAR Predictive Model Workflow

Procedure [2]:

  • Geometry Optimization: Obtain the 3D structure of this compound and perform geometrical optimization using computational methods (e.g., the AM1 method with the Polak–Ribiere algorithm).
  • Descriptor Calculation: Calculate over 2500 molecular descriptors using specialized software. The study found 14 key descriptors (e.g., Mor05s, Mor19m, MATS8e, RDF135e) belonging to classes like 3D-MoRSE, GETAWAY, and RDF descriptors to be particularly significant [2].
  • Model Training: Use a training set of compounds to develop a Multivariate Adaptive Regression Splines (MARSplines) model. This machine learning algorithm builds a flexible model by selecting and combining these key molecular descriptors [2].
  • Model Validation: Validate the predictive power of the model using standard statistical parameters (R², Q², MAE) to ensure its reliability [2].
  • Activity Prediction: Apply the validated model to predict the biological activity (pIC₅₀) of new compounds or to understand the impact of process changes on the drug's critical attributes.

Diagram of a Scale-Up Strategy

To integrate the solutions mentioned above, the following diagram visualizes a strategic approach to scaling up this compound production, emphasizing iterative learning and control.

Lab Lab-Scale Process PAT PAT Deployment (ReactIR, FBRM) Lab->PAT  Informed Scale-Up   Pilot Pilot-Scale Trial Lab->Pilot  Linear Scale-Up Fails   Data Data Analysis & Modeling (QSAR) PAT->Data  Informed Scale-Up   Data->Pilot  Informed Scale-Up   Control Process Control Strategy Pilot->Control

Title: PAT-Driven Scale-Up Strategy

Key Technical Notes

It is important to recognize that the available information has certain limitations. The QSAR model and specific descriptors are derived from general research on anthrapyrazole derivatives for antitumor activity, not from this compound production data specifically [2]. The scale-up challenges and solutions, such as PAT and polymorphism control, are well-established principles in pharmaceutical manufacturing that are directly applicable to this context [1].

References

Teloxantrone storage conditions and stability

Author: Smolecule Technical Support Team. Date: February 2026

Teloxantrone: Basic Handling & Storage

This FAQ addresses the most immediate questions regarding the handling and storage of this compound based on the manufacturer's specifications [1].

  • What are the correct storage conditions for this compound? this compound should be kept in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources. Specific storage temperatures are provided below [1].

  • What is the shelf life of this compound? The available safety data sheet does not specify a definitive shelf life. Adherence to the stated storage conditions is critical for maintaining stability, and users should refer to the certificate of analysis for specific batch information [1].

  • What should I do if I encounter a problem with my this compound sample? Immediately stop using the product and contact the supplier (DC Chemicals at +86-21-58447131) for further guidance. Have the product's Catalog No. (DC76204) and CAS No. (91441-48-4) ready [1].

The quantitative storage data from the manufacturer is summarized in the table below.

Parameter Specification Reference
Storage Temperature (Powder) -20°C [1]
Storage Temperature (in solvent) -80°C [1]
Container Tightly sealed [1]
Environment Cool, well-ventilated; avoid direct sunlight and ignition sources [1]

Stability Data & Troubleshooting Guidance

A significant gap exists in the publicly available scientific data for this compound.

  • Available Information: The primary source is the manufacturer's MSDS, which provides basic storage conditions but lacks detailed stability data, degradation pathways, or validated analytical methods [1].
  • Data Gap: No peer-reviewed studies on this compound's hydrolytic stability, photostability, or long-term shelf-life were found. The following common researcher issues cannot be fully addressed with current data:
Potential Stability Issues & Recommended Actions
Issue Possible Cause Recommended Action
Unexpected experimental results Sample degradation due to improper storage or handling. Verify storage temperature has been consistently maintained at -20°C for powder or -80°C in solution.
Visible change in sample appearance Physical or chemical degradation; contamination. Do not use the product. Inspect for any color change, particulate matter, or container integrity issues.
Low purity in analysis Sample degradation over time or incompatible storage conditions. Contact the supplier for batch-specific data and recommended analytical methods.

General Protocol for Drug Stability Assessment

Since this compound-specific protocols are unavailable, the following general workflow, based on standardized OECD guidelines for hydrolytic stability testing, can serve as a reference for your own investigations [2]. This diagram outlines the key steps in a stability study:

G Start Prepare Drug Solution pH Adjust to Target pH (pH 4, 7, 9) Start->pH Incubate Incubate at Specified Temperatures pH->Incubate Sample Withdraw Samples at Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Determine Degradation Rate & Half-life (t₁/₂) Analyze->Data Report Report Stability Profile Data->Report

Detailed Methodology for Hydrolytic Stability Testing [2]:

  • Solution Preparation: Prepare an aqueous solution of the drug substance (e.g., this compound) at a specified concentration relevant to its use.
  • pH Adjustment: Divide the solution and adjust portions to different pH values (typically pH 4, 7, and 9) using appropriate buffers to simulate various environmental conditions.
  • Incubation: Seal the solutions in vials and incubate them at controlled temperatures (e.g., 50°C for accelerated testing, or environmentally relevant temperatures like 25°C).
  • Sampling: Withdraw samples from each condition at predetermined time intervals (e.g., 0, 1, 3, 7, 14 days, etc.).
  • Analysis: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method must be validated to separate and quantify the parent drug from any degradation products.
  • Data Analysis: Calculate the remaining concentration of the parent drug at each time point. Determine the degradation rate constant and estimate the half-life (t₁/₂) at each pH and temperature condition.

Key Recommendations for Researchers

Given the limited data, a conservative and proactive approach is advised when working with this compound:

  • Consult the Supplier: Always refer to the certificate of analysis and technical data sheet provided with your specific batch of this compound for the most accurate storage and handling information.
  • Conduct In-House Stability Studies: If critical for your research, consider performing your own stability studies using the general protocol above to generate data specific to your experimental conditions.
  • Adhere to Safety Guidelines: this compound is classified as Harmful if swallowed (H302) and Very toxic to aquatic life with long-lasting effects (H410). Always use appropriate personal protective equipment (PPE) [1].

References

troubleshooting HPLC analysis of Teloxantrone

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Troubleshooting Guide

The table below summarizes common HPLC issues, their potential causes, and recommended solutions, compiled from general troubleshooting guides [1] [2] [3].

Problem & Symptoms Potential Causes Corrective Actions
No Peaks/Very Small Peaks [1] Detector lamp off; no mobile phase flow; wrong/deteriorated sample; loose cables [1]. Verify lamp status and connections; confirm mobile phase flow and sample integrity; reduce detector sensitivity [1].
High Backpressure [1] [2] Clogged column or frit; blocked inlet filter; air bubbles; damaged pump seals or faulty check valve [1]. Flush column with strong solvent; replace inlet filter; degas mobile phase; inspect/replace pump seals and check valves [1] [2].
Peak Tailing [1] [2] Strong sample-column interactions; high/low mobile phase pH; column overloaded or degraded; air bubbles [1]. Adjust mobile phase pH/composition; degas mobile phase; reduce injection volume; replace degraded column [1] [2].
Peak Splitting [1] [3] Poor column packing; mismatch between injection and mobile phase solvents; column overloading or degradation [1]. Ensure proper column installation; match sample and mobile phase solvents; reduce injection volume; replace column [1] [3].
Ghost Peaks [1] Contaminated mobile phase, sample, or column; dirty detector flow cell [1]. Filter mobile phase and purify sample; flush column with strong solvent; clean the detector flow cell [1].
Variable Retention Times [1] [2] System leaks; changes in mobile phase composition; air in pump; column temperature fluctuations [1]. Check for and fix leaks; prepare mobile phase consistently; degas solvents; use a column oven [1] [2].
Baseline Noise & Drift [2] [3] Contaminated solvents; detector lamp issues; air bubbles; temperature instability [2] [3]. Use high-purity, filtered, and degassed solvents; maintain/replace detector lamp; clean flow cell; stabilize lab temperature [2] [3].

To help visualize the systematic approach to diagnosing these issues, the following flowchart outlines a logical troubleshooting process.

Start Start Troubleshooting P1 Abnormal System Pressure? Start->P1 P2 Peak Shape Abnormal? Start->P2 P3 Retention Time Unstable? Start->P3 P4 Unexpected Baseline Issues? Start->P4 P5 No or Very Small Peaks? Start->P5 SP1 Check for clogged column/frit, air bubbles, or system leaks P1->SP1 SP2 Check for column degradation, solvent mismatch, or strong sample-column interactions P2->SP2 SP3 Check mobile phase composition consistency, column temperature, and for system leaks P3->SP3 SP4 Check for contaminated solvents or mobile phase, dirty detector flow cell, or air bubbles P4->SP4 SP5 Check detector lamp and settings, sample integrity, and mobile phase flow P5->SP5 Action Implement corrective actions from the troubleshooting guide table SP1->Action SP2->Action SP3->Action SP4->Action SP5->Action

Case Study: HPLC Analysis of Mitoxantrone

While I could not find a protocol for Teloxantrone, its structural analog Mitoxantrone (an anthracenedione anticancer agent) provides an excellent methodological template. The following table details a simple, robust, and validated HPLC method from a pharmacokinetic study [4].

Aspect Methodology
Sample Preparation Simple protein precipitation. Sequential addition of sulfosalicylic acid and acetonitrile to plasma/tissue homogenates. Mean recovery: 92.3% in plasma [4].
Chromatographic Conditions Mobile Phase: Acetonitrile and 10 mM sodium phosphate buffer (with 0.1% Triethylamine, pH 3.0). Key Feature: No ion-pairing reagents, simplifying preparation and improving reproducibility [4].
Instrumentation Pump: Waters 1525; Autosampler: 717 plus; Detector: UV/Vis (λ=660 nm); Column: Waters XTerra RP18 (5 µm, 4.6 x 250 mm) [4].
Elution Profile Isocratic elution. Flow Rate: 1.0 mL/min. Mitoxantrone retention time: ~6.2 min. Internal Standard (Ametantrone): ~4.6 min [4].
Application Note Method successfully applied to mouse plasma and tissues (brain, heart, liver, etc.). Detected three potential metabolites in liver samples [4].

Frequently Asked Questions

Here are answers to some common HPLC questions that are relevant to drug analysis.

Q1: How can I prevent high backpressure and column clogging? Always filter your samples and mobile phases before use. Incorporate a guard column before your analytical column to trap particulates and chemical contaminants. Perform regular flushing of the system according to the column manufacturer's instructions [1] [2].

Q2: What are the best practices to ensure stable retention times? Maintain a consistent laboratory temperature, preferably with a column oven. Prepare mobile phases fresh and consistently, using precise volumetric measurements. Ensure the system is free of leaks and that the mobile phase is thoroughly degassed to prevent air bubbles in the pump [1] [2] [3].

Q3: How can I improve peak shape for a basic compound like this compound? Peak tailing is common for basic compounds due to interactions with acidic silanol groups on the silica column. Using a mobile phase with a buffered acidic pH (as in the mitoxantrone method) can suppress this. Adding a small percentage of an amine modifier like triethylamine (TEA) can passivate these silanol sites and significantly improve peak shape [4] [1].

References

optimizing drug delivery systems for Teloxantrone

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Drug: Mechanisms & Challenges

Before optimization, it's crucial to understand the drug's behavior. While Teloxantrone's specific data is unavailable, many anticancer drugs, including alkylating agents, share common mechanisms and challenges.

  • Mechanism of Action: Classical anticancer agents often act by exerting DNA damage. Once a cell's DNA is damaged, the cell typically has two responses: it can arrest its cycle to repair the damage, or it can initiate programmed cell death (apoptosis). Both responses help to curb the uncontrolled growth of tumor cells [1].
  • Primary Challenge: Non-specific Action. A major limitation of these cytotoxic drugs is their tumor non-specific action. They suppress all rapidly dividing cells, leading to adverse effects on healthy tissues like the skin (hair loss), gastrointestinal tract (nausea), and bone marrow (anemia, infections) [1]. The goal of an advanced delivery system is to maximize drug delivery to the tumor site while minimizing exposure to healthy tissues.

The diagram below outlines the core mechanism of DNA-damaging drugs and the cellular fate.

mechanism Drug DNA-Targeting Drug (e.g., Alkylating Agent) DNA DNA Damage Drug->DNA Causes Fate1 Cell Cycle Arrest & DNA Repair DNA->Fate1 Fate2 Apoptosis (Programmed Cell Death) DNA->Fate2 Outcome Inhibition of Tumor Growth Fate1->Outcome Fate2->Outcome

Optimization Strategies & Formulation Platforms

To overcome the challenge of non-specificity, several advanced formulation strategies can be employed. The table below summarizes some of the most prominent platforms.

Formulation Platform Key Components Mechanism for Enhanced Delivery Key Challenges & Notes
Lipid-Based Formulations (e.g., SEDDS [2]) Lipids, surfactants, co-solvents Forms fine emulsion in GI tract, enhances solubility and lymphatic absorption for oral drugs. Screening lipids with DSC/HSM; use in vitro lipolysis to guide selection [2].
Lipid Nanoparticles (LNPs) [3] [4] Ionizable lipids, phospholipids, cholesterol, PEG-lipids Encapsulates drug; fuses with cell membranes for intracellular delivery; can be targeted. Scalability, characterization of size/surface charge; potential immunogenicity [3].
Polymeric Nanoparticles [3] Biodegradable polymers (e.g., PLGA) Protects drug, enables sustained release; can be engineered to cross barriers like the BBB. Consistency in polymer degradation and drug release rates [3].
Microrobots (PMDMs) [5] Magnetic gel particles, drug cargo Externally guided (magnetic fields) for physical navigation to precise location; retrieved after delivery. Early-stage technology; complex fabrication and control in vivo [5].

Experimental Protocol: A Framework for Robust Optimization

Developing a robust protocol requires more than a one-factor-at-a-time approach. The following framework, based on Robust Parameter Design (RPD), systematically accounts for experimental variation [6].

Objective: To identify control factor settings that minimize cost while ensuring protocol performance remains above a required threshold despite production-phase noise.

Stages of Experimentation:

  • Screening Design: Use a fractional factorial design to identify the most influential factors from a large set of potential variables (e.g., lipid concentration, surfactant ratio, sonication time).
  • Response Surface Modeling: Design a more complex experiment (e.g., a central composite design) around the critical factors to model quadratic responses and identify optimal regions.
  • Robust Optimization: Use the derived model in a robust optimization program. The goal is to minimize cost g0(x) = c'x subject to a performance constraint g(x, z, w, e) ≥ t, where x is control factors, z and w are noise factors, and e is random error [6].

The workflow for this iterative process is shown below.

workflow Step1 1. Experimental Design (Screening & RSM) Step2 2. Model Fitting (Response Function Modeling) Step1->Step2 Step3 3. Robust Optimization (Using Risk Measures) Step2->Step3 Step4 4. Validation (Independent Experiment) Step3->Step4 Step4->Step1 Iterate if needed Output Optimized & Robust Protocol Step4->Output

Frequently Asked Questions & Troubleshooting

Q1: Our nanoparticle formulation has low drug loading efficiency. What could be the cause?

  • A: This is a common issue. Investigate the compatibility between your drug and the core matrix (e.g., lipid/polymer). The drug's solubility in the matrix is critical. You can:
    • Modify the core composition: Use a different ratio of solid to liquid lipids, or try a new ionizable lipid [3] [4].
    • Increase drug solubility: Add solubilizers to the internal phase.
    • Check process parameters: Optimization of mixing speed, temperature, and duration during the nanoemulsion formation step can significantly impact loading [3].

Q2: The in vivo performance of our optimized oral formulation is inconsistent. How can we improve robustness?

  • A: Inconsistency often arises from sensitivity to physiological noise factors (e.g., pH, enzymatic activity, bile salt concentration) that are hard to control.
    • Implement RPD: Use the robust optimization framework detailed above. Classify your factors into control (e.g., surfactant type) and noise (e.g., pH), then design experiments to find settings that are insensitive to the noise [6].
    • Utilize in vitro models: Perform in vitro lipolysis studies to predict how the formulation will behave in the gut. This can guide formulation selection before moving to costly in vivo studies [2].

Q3: How can we model the specific signaling pathways affected by our drug to predict efficacy?

  • A: Mechanistic modeling approaches like the HiPathia algorithm can be used. This method uses gene expression data to simulate the activity of signaling pathways.
    • Simulate Drug Effect: You can simulate a drug's effect by creating a "pseudo-treated" profile where the expression of the drug's target gene is set to a very low value, mimicking inhibition. The model then predicts the downstream consequences on relevant cellular circuits (e.g., apoptosis, cell cycle) [7].
    • Account for Variability: This approach can also be used to understand how factors like gender-specific gene expression might lead to differential drug responses [7].

References

Teloxantrone vs other anthrapyrazole anticancer agents

Author: Smolecule Technical Support Team. Date: February 2026

Teloxantrone Profile and Anticancer Mechanism

This compound is an anthraquinone derivative identified as a potent telomerase inhibitor. Its primary mechanism involves directly targeting the catalytic subunit of human telomerase (hTERT), rather than stabilizing telomeric G-quadruplex structures, which is a common mechanism for many other telomerase-targeting agents [1].

The diagram below illustrates the mechanism by which this compound induces apoptosis in cancer cells.

G This compound Mechanism: Telomerase Inhibition to Apoptosis This compound This compound hTERT hTERT This compound->hTERT Binds active site Induces aggregation TelomeraseInhibition Telomerase Inhibition hTERT->TelomeraseInhibition TelomereDamage Telomere Dysfunction TelomeraseInhibition->TelomereDamage Preferential DNA damage on telomeres DDR DNA Damage Response (DDR) • ATM/Chk2 pathway • ATR/Chk1 pathway TelomereDamage->DDR Apoptosis Apoptosis DDR->Apoptosis Triggers

Key Experimental Data for this compound

The following table summarizes quantitative data and experimental protocols from a key study on this compound [1].

Experimental Aspect Details and Quantitative Data

| Telomerase Inhibition (TRAP Assay) | IC₅₀: 9.61 ± 0.93 µM Result: ~7-fold more potent than reference inhibitor BIBR1532 (IC₅₀ 64.11 ± 2.53 µM) | | Target Engagement (Cellular Thermal Shift Assay) | Method: CETSA under near-physiological conditions. Result: Induced thermal stabilization/aggregation of hTERT, confirming direct target engagement in cells. | | Binding Mode (Molecular Docking) | Method: In silico docking simulation against hTERT active site. Result: Predicted to form hydrogen bonds with aspartic acid residues (D343, D251, D254) in the active site. | | Cellular Phenotype & Selectivity | Method: Analysis of DNA Double-Strand Breaks (DSBs) via microscopy/flow cytometry. Result: Induced DSBs in TERT-positive lung cancer cells (A549, H460), but not in TERT-negative normal cells or ALT-positive U2OS cells. | | Apoptosis Induction | Method: Analysis of cell death pathways. Result: Induced apoptotic cell death through both extrinsic and intrinsic pathways. |

References

Drug Profiles and Key Differences at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics and overall clinical positioning of doxorubicin and mitoxantrone.

Feature Doxorubicin Mitoxantrone
Chemical Class Anthracycline [1] Anthracenedione (synthetic doxorubicin analogue) [2] [1]
Primary Mechanism Topoisomerase II inhibition; DNA intercalation [1] Topoisomerase II inhibition; DNA intercalation [1] [3]
Main Clinical Uses Various cancers (blood, bladder, breast, etc.) [4] Acute leukemias, advanced prostate cancer, Multiple Sclerosis (MS) [2] [5]
Key Efficacy Consideration Superior efficacy in some contexts (e.g., advanced NHL) [6] Developed for reduced cardiotoxicity, but may be less efficacious in some indications [2] [6]
Key Safety Consideration Cumulative, dose-dependent cardiotoxicity [4] Potent cardiotoxicity per molecule; requires lifetime cumulative dose limit [5] [1] [7]

Quantitative Comparison of Efficacy, Toxicity, and Dosing

This table consolidates quantitative data from clinical studies and preclinical models to facilitate a direct comparison.

Parameter Doxorubicin Mitoxantrone Context & Notes
Efficacy (Clinical Trial) CR: 49% [6] CR: 31% (p=0.03) [6] Advanced Non-Hodgkin's Lymphoma (NHL) in elderly patients (CHOP vs. CNOP regimen) [6]
Efficacy (Clinical Trial) 3-Year Survival: 42% [6] 3-Year Survival: 26% (p=0.03) [6] Advanced Non-Hodgkin's Lymphoma (NHL) in elderly patients [6]
Cardiotoxicity Risk Equivalence 1.0 (Reference) [7] 10.5 [7] For calculating childhood cancer therapy-related cardiac dysfunction (CTRCD) risk. A dose of 1 mg doxorubicin is considered to carry a similar cardiotoxic risk to 10.5 mg mitoxantrone. [7]
Recommended Lifetime Cumulative Dose 400–550 mg/m² [1] 100–140 mg/m² [1] To mitigate the risk of cardiotoxicity [1]
Molecular Cardiotoxicity (Preclinical) Disturbs glycolysis & fatty acid oxidation; heavily impacts amino acids [1] Disturbs fatty acid oxidation; downregulates autophagy [1] In mouse models; mechanisms are similar but distinct [1]

Detailed Experimental Methodologies

For your reference, here are the methodologies from key studies cited in this comparison.

  • Clinical Trial: CHOP vs. CNOP for NHL [6]

    • Objective: Compare the feasibility, tolerance, and efficacy of CHOP versus CNOP chemotherapy in elderly patients (≥60 years) with advanced, intermediate-/high-grade NHL.
    • Design: Prospective, randomized, multicenter Phase III trial.
    • Patients: 148 eligible patients, 145 assessable for response.
    • Regimens: CHOP: Cyclophosphamide, Doxorubicin, Vincristine, Prednisone; CNOP: Cyclophosphamide, Mitoxantrone, Vincristine, Prednisone.
    • Endpoints: Complete response (CR) rate, survival, disease-free interval, treatment toxicity.
  • Preclinical Study: Molecular Cardiotoxicity [1]

    • Objective: Assess and compare the molecular mechanisms of cardiac remodeling induced by doxorubicin and mitoxantrone, focusing on metabolism and autophagy.
    • Model: Adult male CD-1 mice.
    • Dosing: Mice received multiple intraperitoneal injections to mimic human therapy. Cumulative doses were 18 mg/kg for doxorubicin and 6 mg/kg for mitoxantrone, deemed clinically equivalent and pharmacologically relevant.
    • Analysis: Cardiac tissue was analyzed using Western blot for protein content and mass spectrometry for acylcarnitine and amino acid concentrations.

Mechanisms of Action and Toxicity

The following diagram synthesizes the mechanisms of action and key pathways leading to cardiotoxicity for both drugs, based on the search results.

G Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation (cross-links, strand breaks) Doxorubicin->DNA_Intercalation Metabolic_Disturbance Cardiac Metabolic Disturbance Doxorubicin->Metabolic_Disturbance AA_Impact Amino Acid Turnover Impact Doxorubicin->AA_Impact Autophagy_Down ↓ Autophagy (↓ ATG5, ↓ LC3B, ↓ Beclin1) Doxorubicin->Autophagy_Down Mitoxantrone Mitoxantrone Mitoxantrone->DNA_Intercalation Immune_Modulation Immune Cell Modulation (suppresses T/B-cells, macrophages, impairs antigen presentation) Mitoxantrone->Immune_Modulation Mitoxantrone->Metabolic_Disturbance Mitoxantrone->Autophagy_Down TopoII_Inhibition Inhibition of Topoisomerase II DNA_Intercalation->TopoII_Inhibition Cytocidal_Effect Cytocidal Effect (on proliferating & non-proliferating cells) TopoII_Inhibition->Cytocidal_Effect Cardiotoxicity Cardiotoxicity Glycolysis_Down ↓ Glycolysis (↓ AMPK, ↓ GAPDH, ↓ PFKM) Metabolic_Disturbance->Glycolysis_Down FAO_Up ↑ Fatty Acid Oxidation (↑ acetylcarnitine) Metabolic_Disturbance->FAO_Up Glycolysis_Down->Cardiotoxicity FAO_Up->Cardiotoxicity AA_Impact->Cardiotoxicity Autophagy_Down->Cardiotoxicity

The diagram above illustrates that while their anticancer mechanisms are similar, the molecular pathways leading to cardiotoxicity have key differences. Both drugs cause cardiac metabolic disturbance, shifting energy production away from glycolysis and towards fatty acid oxidation [1]. However, doxorubicin has a broader disruptive impact, additionally affecting amino acid turnover. Mitoxantrone appears to have a more pronounced effect on certain autophagy proteins like Beclin1 [1]. These distinctions are crucial for researching targeted cardioprotective strategies.

Interpretation and Research Implications

For researchers and drug development professionals, the data indicates:

  • Efficacy is context-dependent. While doxorubicin showed superior efficacy in a specific NHL trial [6], mitoxantrone's approval for MS highlights its potent immunomodulatory effects, a separate valuable mechanism [2] [3].
  • Cardiotoxicity is not eliminated in analogues. Mitoxantrone was developed to be less cardiotoxic than doxorubicin, but it remains a significant concern. The high risk-equivalence ratio (10.5:1) indicates it is, per milligram, a more potent cardiotoxic agent [7]. The lifetime cumulative dose limit is critical in treatment planning [5] [1].
  • Molecular mechanisms differ. Understanding the distinct adverse outcome pathways in cardiotoxicity, as shown in the diagram, provides avenues for developing targeted cardioprotective agents or safer next-generation chemotherapeutics [1].

References

validating analytical methods for Teloxantrone purity

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Analytical Method Validation

For researchers and scientists, validating an analytical method is the process of demonstrating that it is suitable for its intended purpose, such as determining the identity, purity, potency, and performance of a drug substance or product [1]. The core principles and parameters for validation are well-established by international regulatory bodies like the ICH (International Council for Harmonisation) [1] [2].

The table below summarizes the key performance characteristics that your comparison guide should assess for any method used to determine Teloxantrone purity.

Validation Parameter Definition & Purpose Typical Experimental Approach
Accuracy The closeness of test results to the true value; demonstrates method correctness [1]. Quantification of this compound against a reference standard; or spiking a placebo with the API and measuring recovery [1].
Precision The degree of scatter among repeated measurements from a homogeneous sample [1]. Multiple measurements of the same sample under varied conditions (different days, analysts, instruments). Levels include repeatability (same conditions), intermediate precision (within-lab variations), and reproducibility (between labs) [1].
Specificity The ability to assess the analyte unequivocally in the presence of other components [1]. Analysis of placebo to check for interference; and analysis of samples spiked with potential impurities or degradants (from forced degradation studies) [1].
Linearity & Range Linearity: The ability to obtain results proportional to analyte concentration. Range: The interval between upper and lower concentration levels where linearity, accuracy, and precision are demonstrated [1]. Measurement of analyte response across a series of concentrations (e.g., 5-6 levels). A regression plot (least squares) is used; visual inspection assesses proportionality [1].
Robustness The capacity of a method to remain unaffected by small, deliberate variations in procedural parameters [1]. Testing the effect of small changes (e.g., mobile phase pH/composition, flow rate, column lot, temperature, sample extraction time) on system suitability parameters [1].
Detection Limit (LOD) & Quantitation Limit (LOQ) LOD: The lowest amount of analyte that can be detected. LOQ: The lowest amount that can be quantified with acceptable accuracy and precision [1]. Based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve [1].

Suggested Experimental Protocols

While specific protocols for this compound are not available in the search results, you can adapt the following general methodologies, which are standard in the field.

  • Forced Degradation Studies (to establish Specificity): These studies are an integral part of developing a stability-indicating method. The this compound API should be subjected to stress conditions including acid, base, oxidation, heat, and light. The goal is to typically achieve 5-20% degradation of the API to understand the degradation pathways and to confirm that the analytical method can separate this compound from its degradation products [1].
  • System Suitability Testing: Before any validation experiments, establish system suitability criteria. These are a set of checks to ensure that the entire analytical system (instrument, reagents, software, analyst) is performing adequately. Parameters are often determined from robustness evaluations and may include criteria for chromatographic parameters like peak retention, resolution, and efficiency [1].
  • Cross-Validation with a Standard Method: If you are validating a new, cost-effective, or alternative method (e.g., a different chromatographic system), it should be cross-validated against a standard or "gold-standard" method. This involves analyzing the same set of samples with both methods and statistically comparing the results (e.g., using a paired t-test or ANOVA) to show no significant difference [2].

Workflow for Method Validation

The following diagram illustrates the typical workflow for developing and validating an analytical method, from early development to its final documented validation.

References

Teloxantrone potency comparison with CI-937 analogs

Author: Smolecule Technical Support Team. Date: February 2026

Anthrapyrazole Activity & Development Data

Compound Alternative / Research Code Key Experimental Findings & Potency Data Clinical Trial Phase (as of 1993)

| Teloxantrone | DuP 937, CI-937 | In L1210 Leukemia Cells: • Reduced cloning efficiency by 50% (IC50) at ( 3.0 \times 10^{-8} ) M [1]. • Inhibited DNA synthesis by 50% at 0.33 μM; inhibited RNA synthesis by 50% at 2.0 μM, showing selective inhibition of DNA over RNA synthesis [1]. | Phase II (for colorectal carcinoma) [2] | | CI-942 | - | In L1210 Leukemia Cells: • Reduced cloning efficiency by 50% (IC50) at ( 1.5 \times 10^{-7} ) M [1]. • Inhibited DNA synthesis by 50% at 0.57 μM; inhibited RNA synthesis by 50% at 11.3 μM, showing a more pronounced selective inhibition of DNA over RNA synthesis than CI-937 [1]. | Information not available in search results |

Based on the data, CI-937 (this compound) appears more potent than CI-942 in cell-based assays, demonstrating a lower (better) IC50 for reducing cell cloning efficiency [1].

Mechanisms of Action and Experimental Insights

The anthrapyrazoles function primarily as DNA intercalators, a mechanism shared with drugs like mitoxantrone. The available research highlights several key biochemical properties and methodological approaches relevant to your guide.

  • Primary Mechanism: CI-937 and CI-942 are potent DNA-binding agents. In an ethidium displacement assay, they demonstrated strong DNA binding, with CI-937 being slightly more potent in this regard [1].
  • Key Differentiating Mechanism: A distinct characteristic of anthrapyrazoles is their preferential inhibition of DNA synthesis over RNA synthesis. This discriminatory effect was observed in both whole cells and in experiments with permeabilized cells, where the inhibition could be reversed by adding exogenous DNA [1].
  • Safety Profile Indicator: Early research into this class noted that CI-937 and CI-942 induced significantly less oxygen consumption in a microsomal system compared to Adriamycin (doxorubicin), suggesting a potentially lower capacity for generating oxygen-free radicals and, consequently, a lower risk of cardiotoxicity [1].

The general mechanism of action for DNA-intercalating agents like anthrapyrazoles and the associated cellular response to DNA damage can be visualized as follows:

G Drug Anthrapyrazole (e.g., this compound) DNABinding Intercalates into DNA Drug->DNABinding DSB Causes DNA Double-Strand Breaks DNABinding->DSB DDR DNA Damage Response (DDR) Activation DSB->DDR H2AX Phosphorylation of γH2AX DDR->H2AX Outcomes Cellular Outcomes H2AX->Outcomes Outcome1 Cell Cycle Arrest & DNA Repair Outcomes->Outcome1 Repair Successful Outcome2 Activation of Apoptosis (Programmed Cell Death) Outcomes->Outcome2 Damage Too Severe

References

Methodologies for Assessing Immunoassay Cross-Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core experimental approaches you can use to evaluate cross-reactivity for Teloxantrone.

Method Core Principle Key Experimental Steps Primary Application & Outcome

| In Vitro Cross-Reactivity Testing [1] [2] | Spike known concentrations of potential cross-reactants into drug-free urine or buffer and run the immunoassay. | 1. Prepare stock solutions of this compound and suspected structurally similar compounds. 2. Spike these into a blank matrix at various concentrations. 3. Run the immunoassay and measure the response. 4. Calculate the % cross-reactivity: (IC₅₀ of this compound / IC₅₀ of cross-reactant) × 100% [2]. | Determines the concentration of a compound needed to cause a false positive, providing a direct, quantitative measure of interference for the assay [1]. | | Computational Similarity Analysis [3] | Use molecular modeling software to calculate structural similarity between this compound and other molecules. | 1. Obtain or generate the 2D or 3D molecular structure of this compound. 2. Use fingerprint-based algorithms (e.g., MDL public keys, FCFP_6) to compare it to a database of compounds. 3. Calculate a similarity coefficient (e.g., Tanimoto coefficient). | Predicts which compounds have a high probability of cross-reacting, helping to prioritize which molecules to test experimentally and saving resources [3]. | | Data-Driven EHR Analysis [1] | Mine electronic health record (EHR) data to find statistical associations between patient medication exposure and unexpected immunoassay results. | 1. Extract a large dataset of immunoassay results and linked patient medication histories. 2. Use statistical models (e.g., logistic regression) to quantify if exposure to a specific drug increases the odds of a false-positive result. | Discovers previously unknown cross-reactivities in a real-world clinical setting, providing hypotheses for subsequent laboratory validation [1]. |

A Workflow for Comprehensive Evaluation

You can integrate these methods into a logical workflow to thoroughly characterize the cross-reactivity profile of an immunoassay. The following diagram illustrates how these components connect.

Start Start: Develop this compound Immunoassay Comp Computational Screening - Generate molecular fingerprints - Calculate similarity to compound database - Rank potential cross-reactants Start->Comp InVitro In Vitro Validation - Spike predicted compounds - Determine IC₅₀ values - Calculate % cross-reactivity Comp->InVitro Prioritized List of Compounds EHR Real-World Data Analysis - Mine EHRs for false positives - Statistically link to drug exposures - Identify novel cross-reactants InVitro->EHR Validate Clinical Observations Profile Define Final Cross-Reactivity Profile InVitro->Profile EHR->InVitro Hypotheses for Testing

Key Factors Influencing Cross-Reactivity

When interpreting your results, it is crucial to remember that cross-reactivity is not an absolute property of the antibodies alone. The measured selectivity of your assay can be influenced by the specific conditions under which it is run [2]:

  • Assay Format and Reagent Concentrations: The same antibody can show different cross-reactivity profiles in different assay formats (e.g., ELISA vs. FPIA). Assays run with lower concentrations of antibodies and reagents are often more specific [2].
  • Kinetic vs. Equilibrium Conditions: The degree to which a reaction is allowed to reach equilibrium can affect the result, as antigens with different affinities will bind at different rates [2].

References

comparative pharmacokinetics of anthrapyrazole derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Pharmacokinetic Data

The table below summarizes the key pharmacokinetic parameters found for two specific anthrapyrazole compounds:

Compound Study Type Elimination Half-Life (Mean) Clearance Volume of Distribution Protein Binding Urinary Excretion (Parent Drug) Key Toxicity
Biantrazole [1] Phase I Clinical (n=41) 14.1 ± 7.8 hours Not specified Not specified Not specified ~12% (plus metabolites) Leucopenia
CI-941 [2] Preclinical (Mouse) Not fully specified (triphasic) 250–400 mL/min/kg Rapid and extensive tissue distribution (high in kidney) 80%–84% 12%–18% Leucopenia, weight loss

Experimental Methodologies

The pharmacokinetic data for these compounds were generated using established and rigorous experimental protocols.

  • Clinical Study Design (Biantrazole): In the Phase I study, Biantrazole was administered intravenously weekly for 3 weeks, with a 3-week interval between courses [1]. Full pharmacokinetic studies were performed after the first dose, and blood samples were taken at 1 and 6 hours after subsequent doses to check for drug accumulation. Plasma concentrations were analyzed to determine parameters like half-life and Area Under the Curve (AUC).
  • Preclinical Study Design (CI-941): The pharmacokinetics and toxicity of CI-941 were studied in mice following a single intravenous bolus injection [2]. The study established dose-limiting toxicity and linearity of the AUC over a specific dose range. Drug levels in plasma and urine were quantified, likely using a High-Performance Liquid Chromatography (HPLC) method, a standard technique for such analyses [2].
  • Analytical Technique: A specific solid-phase extraction and HPLC method was developed for determining CI-941 in plasma and urine, which is representative of the robust bioanalytical methods required for these studies [2].

Mechanism of Action and Pharmacokinetic Pathway

While detailed metabolic pathways for anthrapyrazoles are not provided in the search results, they are known to be DNA-intercalating agents [2]. The following diagram outlines the general pharmacokinetic journey and primary effect of these compounds, from administration to effect and elimination.

anthrapyrazole_pk_pd Start IV Administration A Distribution Start->A B Plasma Protein Binding (80-84%) A->B C Tissue Distribution B->C D Cellular Uptake C->D G Metabolism C->G Extensive tissue distribution noted E DNA Intercalation D->E F Cell Death E->F H Elimination G->H I Parent Drug & Metabolites in Urine (12-18%) H->I

Knowledge Gaps and Research Challenges

The difficulty in creating a detailed comparison guide stems from several factors inherent to the current state of research on this drug class:

  • Early-Stage Development: The available data comes from early (Phase I) clinical trials and preclinical studies [1] [2]. Many compounds do not progress beyond this stage, limiting the depth of publicly available human data.
  • Lack of Head-to-Head Studies: The scientific literature does not contain studies that directly compare the pharmacokinetics of multiple anthrapyrazole derivatives within the same experimental system.
  • Focus on Efficacy and Toxicity: Many published studies on anthrapyrazoles prioritize reporting initial cytotoxic activity and safety profiles (e.g., [3] [4]) over detailed and comparative ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Future Research Directions

To build a more complete comparative profile, the following approaches could be considered:

  • Consult Specialized Databases: Deeper searches in specialized pharmacokinetic databases or full-text reviews of the cited preclinical studies might yield more nuanced data.
  • Computational Modeling: As indicated in one search result, Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches are being explored to predict the antitumor activity of anthrapyrazoles [5]. Similar in silico methods could potentially be applied to predict ADME properties.
  • Focus on Broader Principles: Given the data limitations, a guide might also discuss the general PK/PD principles for DNA-intercalating agents and the specific challenges in developing anthracycline analogs, using the available anthrapyrazole data as illustrative examples [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

411.19065430 Da

Monoisotopic Mass

411.19065430 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

96521WL61B

Dates

Last modified: 02-18-2024
1: Renner U, Blanz J, Freund S, Waidelich D, Ehninger G, Zeller KP. Biotransformation of CI-937 in primary cultures of rat hepatocytes. Formation of glutathione conjugates. Drug Metab Dispos. 1995 Jan;23(1):94-101. PubMed PMID: 7720531.
2: Erlichman C, Moore M, Kerr IG, Wong B, Eisenhauer E, Zee B, Whitfield LR. Phase I pharmacokinetic and pharmacodynamic study of a new anthrapyrazole, CI-937 (DUP937). Cancer Res. 1991 Dec 1;51(23 Pt 1):6317-22. PubMed PMID: 1933893.
3: Wong B, Nordblom G, Chang T, Whitfield L. Lack of dose proportional pharmacokinetics for CI-937, an anthrapyrazole DNA intercalator, in mice. Res Commun Chem Pathol Pharmacol. 1989 Nov;66(2):191-202. PubMed PMID: 2602655.
4: Nordblom GD, Pachla LA, Chang T, Whitfield LR, Showalter HD. Development of a radioimmunoassay for the anthrapyrazole chemotherapy agent CI-937 and the pharmacokinetics of CI-937 in rats. Cancer Res. 1989 Oct 1;49(19):5345-51. PubMed PMID: 2766301.

Explore Compound Types